molecular formula C11H15NO3 B2496385 Methyl 2-amino-2-(4-ethoxyphenyl)acetate CAS No. 1218704-55-2

Methyl 2-amino-2-(4-ethoxyphenyl)acetate

Número de catálogo: B2496385
Número CAS: 1218704-55-2
Peso molecular: 209.245
Clave InChI: GKRSZKABJCEHSM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-amino-2-(4-ethoxyphenyl)acetate ( 1218704-55-2) is a chemical compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . This phenylglycine ester derivative, specifically the 4-ethoxy analog of phenylglycine methyl ester, is offered for research and further manufacturing applications, and is strictly not intended for direct human or veterinary use . As a building block in organic synthesis, its structure, featuring both an amino group and an ester moiety, makes it a valuable intermediate for the construction of more complex molecules, potentially in medicinal chemistry and peptide synthesis . Researchers should note that this compound is classified as a hazardous chemical. It poses health hazards such as acute toxicity if swallowed, skin irritation, serious eye damage, and specific target organ toxicity through single or repeated exposure . Appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection, is required during handling . For specific details on its applications and mechanism of action in your research, consulting specialized scientific literature is highly recommended.

Propiedades

IUPAC Name

methyl 2-amino-2-(4-ethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-15-9-6-4-8(5-7-9)10(12)11(13)14-2/h4-7,10H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRSZKABJCEHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1H and 13C NMR spectral data interpretation for Methyl 2-amino-2-(4-ethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter arylglycine derivatives due to their critical role as chiral building blocks in peptide synthesis and active pharmaceutical ingredient (API) development. Methyl 2-amino-2-(4-ethoxyphenyl)acetate presents a fascinating case study in Nuclear Magnetic Resonance (NMR) spectroscopy. Its structure combines an electron-rich aromatic system, a highly functionalized chiral center, and distinct aliphatic side chains.

This whitepaper provides an authoritative, in-depth guide to interpreting the 1 H and 13 C NMR spectra of this molecule. By moving beyond simple peak assignments, we will explore the quantum mechanical causality behind the chemical shifts, detail the spin systems, and establish a field-proven, self-validating acquisition protocol.

Molecular Anatomy and Predictive Causality

To accurately interpret the NMR spectra, we must first deconstruct the molecule into its localized electronic environments. The chemical shifts observed are not arbitrary; they are the direct result of electronegativity, resonance, and magnetic anisotropy.

The molecule (C 11​ H 15​ NO 3​ ) consists of four primary domains:

  • The Ethoxy Group (-OCH 2​ CH 3​ ): An electron-donating group attached to the aromatic ring. The highly electronegative oxygen atom strongly deshields the adjacent methylene protons via inductive effects.

  • The para-Substituted Phenyl Ring: The 1,4-substitution pattern creates a pseudo-axis of symmetry. The resonance effect (+R) of the ethoxy oxygen pushes electron density into the ortho and para positions, significantly shielding specific ring protons.

  • The Chiral Alpha-Carbon (-CH-): This methine proton is uniquely situated. It is simultaneously deshielded by the inductive effect of the amine (-NH 2​ ), the electron-withdrawing ester carbonyl (-COOCH 3​ ), and the magnetic anisotropy of the adjacent phenyl ring.

  • The Methyl Ester (-COOCH 3​ ): A terminal methoxy group deshielded by the ester oxygen.

Understanding these causal relationships is essential for predicting and validating the spectral data of [1].

1 H NMR Spectral Analysis: Spin Systems and Chemical Shifts

The 1 H NMR spectrum (typically acquired in CDCl 3​ at 400 MHz) reveals distinct spin systems governed by J -coupling.

The A 2​ X 3​ and AA'BB' Spin Systems

The ethoxy group forms a classic A 2​ X 3​ spin system. The methyl protons split into a triplet ( J=7.0 Hz) at 1.40 ppm, while the methylene protons split into a quartet at 4.02 ppm.

More complex is the aromatic region. Because the phenyl ring is para-substituted with two electronically dissimilar groups, it forms an AA'BB' spin system . Although the two protons ortho to the ethoxy group are chemically equivalent, they are magnetically non-equivalent to the protons ortho to the alpha-carbon. This results in two distinct doublets exhibiting ortho-coupling ( J≈8.6 Hz). The protons adjacent to the electron-donating ethoxy group are shielded (6.86 ppm), while those adjacent to the alpha-carbon are relatively deshielded (7.28 ppm).

Quantitative 1 H NMR Data Summary
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural AssignmentCausality / Mechanistic Note
1.40 Triplet (t)3H7.0-OCH 2​ CH 3​ Shielded aliphatic methyl.
1.95 Broad Singlet (br s)2H--NH 2​ Broadened by 14 N quadrupolar relaxation and trace proton exchange.
3.70 Singlet (s)3H--COOCH 3​ Deshielded by ester oxygen.
4.02 Quartet (q)2H7.0-O**CH 2​∗∗CH _3$Strongly deshielded by ether oxygen.
4.55 Singlet (s)1H--CH (NH 2​ )-Deshielded by amine, carbonyl, and aromatic ring anisotropy.
6.86 Doublet (d)2H8.6Ar-H (C3, C5)Shielded by +R effect of the ethoxy oxygen.
7.28 Doublet (d)2H8.6Ar-H (C2, C6)AA'BB' system partner; lacks strong +R shielding.

13 C NMR Spectral Analysis: Carbon Framework Elucidation

The 13 C NMR spectrum (100 MHz, CDCl 3​ ) provides a direct map of the carbon skeleton. The lack of homonuclear coupling (due to the low natural abundance of 13 C) simplifies the spectrum into discrete singlets when proton decoupling is applied.

The most critical signal is the carbonyl carbon at 174.5 ppm , characteristic of an ester. The aromatic carbons demonstrate the profound impact of substituents: the ipso-carbon attached to the ethoxy group is pushed to 158.7 ppm due to the high electronegativity of oxygen, while the ipso-carbon attached to the alpha-center sits at 132.1 ppm . The empirical prediction of these shifts aligns perfectly with standard [2].

Quantitative 13 C NMR Data Summary
Chemical Shift ( δ , ppm)Carbon TypeStructural Assignment
14.8 CH 3​ -OCH 2​ CH 3​
52.5 CH 3​ -COOCH 3​
58.2 CH-CH (NH 2​ )- (Alpha carbon)
63.5 CH 2​ -O**CH 2​∗∗CH _3$
114.6 CHAr-C 3, C 5 (ortho to ethoxy)
128.3 CHAr-C 2, C 6 (ortho to alpha-C)
132.1 C (Quaternary)Ar-C 1 (ipso to alpha-C)
158.7 C (Quaternary)Ar-C 4 (ipso to ethoxy)
174.5 C (Quaternary)-C =O (Ester carbonyl)

Self-Validating NMR Acquisition Protocol

A rigorous analytical workflow must be self-validating. To ensure trustworthiness, the protocol below incorporates internal checks (e.g., line-width verification and relaxation delay optimization) to guarantee that the resulting spectra are both quantitatively and qualitatively flawless. This methodology is adapted from standard protocols used in the [3].

Step-by-Step Methodology
  • Sample Preparation (Self-Validation Check 1):

    • Weigh exactly 20 mg of Methyl 2-amino-2-(4-ethoxyphenyl)acetate.

    • Dissolve in 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality Note: Anhydrous CDCl 3​ is chosen over protic solvents (like MeOD) to prevent deuterium exchange with the -NH 2​ protons, ensuring the amine signal remains visible.

  • Instrument Calibration (Self-Validation Check 2):

    • Insert the 5 mm tube into the spectrometer (e.g., 400 MHz).

    • Lock the magnetic field to the deuterium resonance of CDCl 3​ .

    • Tune and match the probe to optimize the signal-to-noise ratio.

    • Shim the Z-axis gradients until the TMS peak exhibits a line width at half-height (FWHM) of <1.0 Hz. This proves magnetic field homogeneity.

  • 1 H NMR Acquisition:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Parameters: Spectral width = 12 ppm; Number of scans (ns) = 16.

    • Causality Note: Set the relaxation delay (D1) to 2.0 seconds. This ensures the protons fully return to thermal equilibrium between pulses, making the integration strictly quantitative.

  • 13 C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled 1D carbon (zgpg30).

    • Parameters: Spectral width = 250 ppm; Number of scans (ns) = 256 to 512.

  • Processing and Phase Correction:

    • Apply a Fourier Transform (FT) with an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C).

    • Manually correct zero-order and first-order phases.

    • Calibrate the chemical shift axis by setting the internal TMS peak to exactly 0.00 ppm.

NMR_Workflow A Sample Preparation (20 mg in CDCl3) B Probe Tuning & Matching (Locking/Shimming) A->B Insert tube C 1H NMR Acquisition (zg30 pulse, ns=16) B->C Calibrate 90° pulse D 13C NMR Acquisition (zgpg30, ns=256) B->D Decoupling setup E FID Processing (Fourier Transform) C->E 1H FID D->E 13C FID F Spectral Analysis (Phasing, Integration) E->F Apodization

Figure 1: Standardized NMR acquisition and processing workflow for arylglycine derivatives.

2D NMR Connectivity and Mechanistic Validation

While 1D NMR provides a strong hypothesis for the structure, 2D NMR experiments are required to definitively prove molecular connectivity. By employing COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), we can map the exact relationships between the structural domains.

  • COSY Correlations: Confirms the scalar coupling between the ethoxy -CH 2​

    • and -CH 3​ groups. Additionally, a weak cross-peak may be observed between the -NH 2​ protons and the alpha-CH proton, confirming their proximity.
  • HMBC Correlations: The alpha-CH proton (4.55 ppm) will show strong multiple-bond correlations to the ester carbonyl carbon (174.5 ppm) and the ipso-aromatic carbon (132.1 ppm). This definitively anchors the chiral center between the ester and the phenyl ring.

Connectivity NH2 NH2 CH_alpha CH (Alpha) NH2->CH_alpha COSY COOCH3 COOCH3 CH_alpha->COOCH3 HMBC Ar_C1 Ar-C1 CH_alpha->Ar_C1 HMBC Ar_CH Ar-CH (o, m) Ar_C1->Ar_CH J-Coupling OEt OEt Ar_CH->OEt NOESY

Figure 2: Key 2D NMR correlations establishing the molecular connectivity.

References

  • Xu, Z., Yu, X., Feng, X., & Bao, M. (2012). "Arylglycine-derivative synthesis via oxidative sp3 C–H functionalization of α-amino esters." Beilstein Journal of Organic Chemistry, 8, 1564–1568.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer.[Link]

  • Mazuela, J., Antonsson, T., Johansson, M. J., Knerr, L., & Marsden, S. P. (2017). "Direct Synthesis of N-Alkyl Arylglycines by Organocatalytic Asymmetric Transfer Hydrogenation of N-Alkyl Aryl Imino Esters." Organic Letters, 19(21), 5884–5887.[Link]

High-resolution mass spectrometry (HRMS) analysis of Methyl 2-amino-2-(4-ethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution Mass Spectrometry (HRMS) Analysis of Methyl 2-amino-2-(4-ethoxyphenyl)acetate: A Technical Guide

Introduction Methyl 2-amino-2-(4-ethoxyphenyl)acetate (CAS 1218704-55-2) is a highly functionalized non-natural amino acid derivative. Featuring a primary amine, a methyl ester, and a para-ethoxy substituted phenyl ring, it serves as a critical intermediate in the synthesis of complex peptidomimetics and small-molecule active pharmaceutical ingredients (APIs). In modern pharmaceutical development, ensuring the structural integrity and purity of such intermediates is paramount. High-Resolution Mass Spectrometry (HRMS) provides the sub-ppm mass accuracy and isotopic fidelity required to differentiate this molecule from isobaric impurities, degradation products, and synthetic by-products [2].

Physicochemical Properties & Theoretical MS Profile

Before initiating any HRMS workflow, establishing the theoretical mass profile is a non-negotiable first step. The exact mass dictates the Mass Extraction Window (MEW) used during data processing, ensuring high specificity.

Table 1: Theoretical Mass and Physicochemical Parameters

ParameterValueCausality / Analytical Implication
Chemical Formula C11H15NO3Base for isotopic pattern simulation and validation.
Monoisotopic Mass 209.1052 DaTarget for neutral loss calculations in MS/MS.
Protonated Ion [M+H]+ 210.1125 DaPrimary target for ESI+ mode acquisition.
Sodiated Adduct [M+Na]+ 232.0944 DaSecondary confirmation; indicates alkali metal affinity.
Estimated pKa (Amine) ~7.5 - 8.5Necessitates an acidic mobile phase (pH < 4) for full protonation.
LogP (Estimated) 1.5 - 2.0Moderate hydrophobicity; ideal for Reversed-Phase LC (RPLC).

Analytical Strategy & Causality in Method Design

As an application scientist, method development is not a random screening process but a physics- and chemistry-driven deduction.

Chromatographic Causality: The molecule possesses both a lipophilic ethoxyphenyl moiety and a polar amino-ester group. While Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for highly polar, underivatized amino acids [1], the esterification and etherification in this molecule increase its hydrophobicity sufficiently for Reversed-Phase Liquid Chromatography (RPLC). We select a high-strength, end-capped silica C18 column. To prevent secondary interactions between the basic primary amine and residual surface silanols (which cause severe peak tailing), 0.1% Formic Acid (FA) is added to the mobile phase. This forces the amine into a fully protonated state, ensuring sharp peak symmetry and providing the necessary protons for efficient Electrospray Ionization (ESI).

Mass Spectrometry Causality: We utilize an Orbitrap or Q-TOF mass analyzer operating at a resolving power of 120,000 FWHM (at m/z 200). According to FDA guidelines for chemical residue and impurity confirmation, a resolving power of at least 10,000 FWHM is strictly required [3]. However, operating at 120,000 FWHM ensures that near-isobaric interferences (e.g., deamidation or hydrolysis products differing by fractions of a Dalton) are baseline-resolved. Higher-energy Collisional Dissociation (HCD) is chosen over traditional ion-trap Collision-Induced Dissociation (CID) because HCD eliminates the "1/3 rule" low-mass cut-off, allowing us to detect critical low-mass diagnostic fragments.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system. The inclusion of dynamic mass accuracy checks ensures that any drift in calibration immediately flags the data as invalid, preventing false-positive annotations.

Step 1: Sample Preparation & System Suitability Testing (SST)

  • Diluent Preparation: Prepare a diluent of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% FA.

  • Standard Spiking (Self-Validation): Dissolve Methyl 2-amino-2-(4-ethoxyphenyl)acetate to a final concentration of 100 ng/mL. Spike in a known concentration (e.g., 50 ng/mL) of an isotopically labeled standard (e.g., 13C or 15N labeled amino acid analog) to act as a continuous monitor for ionization suppression and mass accuracy drift.

  • SST Acceptance Criteria: The system is only deemed ready for acquisition if the internal standard exhibits a mass error of < 3 ppm and a Gaussian peak shape (asymmetry factor 0.9 - 1.2).

Step 2: LC-HRMS Acquisition Parameters

  • Column: C18 (50 mm × 2.1 mm, 1.7 µm particle size), maintained at 40 °C.

  • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min, re-equilibrate at 5% B for 2 min. Flow rate: 0.4 mL/min.

  • Ion Source (ESI+): Spray voltage +3.5 kV, Capillary temperature 320 °C, Sheath gas 40 arb, Aux gas 10 arb.

  • Orbitrap MS1 Settings: Resolution 120,000; AGC target 1e6; Maximum Injection Time 50 ms; Scan range m/z 100–800.

  • Data-Dependent MS2 (dd-MS2): Resolution 15,000; AGC target 1e5; Isolation window 1.5 m/z. Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 to capture both fragile and stable fragments.

Structural Elucidation & Fragmentation Mechanics

The structural confirmation of Methyl 2-amino-2-(4-ethoxyphenyl)acetate relies heavily on its HCD fragmentation pattern. The protonated precursor [M+H]+ at m/z 210.1125 undergoes highly specific, localized cleavages depending on the applied collision energy:

  • Amine Expulsion: The most labile site is the protonated alpha-amine. Neutral loss of ammonia (NH3, -17.0265 Da) generates a resonance-stabilized carbocation at m/z 193.0860.

  • Ester Cleavage: The methyl ester moiety is susceptible to the loss of methanol (CH3OH, -32.0262 Da), resulting in a highly reactive acylium ion at m/z 178.0863. Subsequent loss of carbon monoxide (CO, -27.9949 Da) yields a stable fragment at m/z 150.0914.

  • Ether Cleavage: The para-ethoxy group can undergo a characteristic rearrangement, losing ethylene (C2H4, -28.0313 Da) to form a phenolic derivative at m/z 182.0812.

fragmentation M [M+H]+ m/z 210.1125 C11H16NO3+ F1 Loss of NH3 m/z 193.0860 C11H13O3+ M->F1 -NH3 (-17.0265 Da) F2 Loss of CH3OH m/z 178.0863 C10H12NO2+ M->F2 -CH3OH (-32.0262 Da) F3 Loss of C2H4 m/z 182.0812 C9H12NO3+ M->F3 -C2H4 (-28.0313 Da) F4 Acylium Ion m/z 150.0914 C9H12NO+ F2->F4 -CO (-27.9949 Da)

Caption: Proposed HCD fragmentation pathway for protonated Methyl 2-amino-2-(4-ethoxyphenyl)acetate.

Regulatory Compliance and Method Validation

To transition this method from a research environment to a GMP-compliant pharmaceutical laboratory, it must align with strict regulatory expectations. The EMA guidelines on process validation emphasize continuous process verification [4]. In the context of HRMS, this means the method must not only quantify the target intermediate but simultaneously monitor for unexpected impurities (untargeted profiling) without requiring separate analytical runs [1].

For quantitative validation, the Mass Extraction Window (MEW) must be mathematically justified based on the instrument's mass accuracy. Setting a MEW of ±5 ppm ensures high specificity while preventing the integration of background chemical noise, forming a robust, audit-ready data package.

validation S1 Method Development S2 System Suitability (SST) S1->S2 S3 Mass Accuracy & MEW < 5 ppm S2->S3 S4 Linearity, LOQ & Precision S3->S4 S5 Regulatory Compliance (FDA/EMA) S4->S5

Caption: Self-validating HRMS workflow aligned with FDA and EMA pharmaceutical guidelines.

References

  • A merged method for targeted analysis of amino acids and derivatives using parallel reaction monitoring combined with untargeted profiling by HILIC-Q-Orbitrap HRMS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Rapid Communications in Mass Spectrometry. [Link]

  • Memorandum: Acceptance Criteria for Confirmation of Identity of Chemical Residues using Exact Mass Data within the Office of Foods and Veterinary Medicine. U.S. Food and Drug Administration (FDA). [Link]

  • Guideline on process validation for finished products - information and data to be provided in regulatory submissions. European Medicines Agency (EMA). [Link]

Infrared (IR) Spectroscopic Characterization of Methyl 2-amino-2-(4-ethoxyphenyl)acetate: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-(4-ethoxyphenyl)acetate is a highly functionalized unnatural amino acid derivative utilized extensively as a chiral building block in pharmaceutical synthesis. Verifying the structural integrity of this molecule requires precise analytical techniques. Infrared (IR) spectroscopy serves as a rapid, non-destructive modality to confirm the presence and orthogonal nature of its functional domains: the primary aliphatic amine, the methyl ester, and the para-ethoxy substituted aromatic ring.

This whitepaper provides an in-depth mechanistic breakdown of the molecule's IR signature, linking quantum vibrational modes to empirical spectral data, and outlines a self-validating experimental protocol for accurate data acquisition.

Structural Deconstruction & Mechanistic IR Theory

To accurately interpret the IR spectrum of Methyl 2-amino-2-(4-ethoxyphenyl)acetate, we must deconstruct the molecule into its isolated functional groups and understand the physical causality behind their vibrational absorption.

The Primary Amine Domain (-NH₂)

Because the nitrogen atom is bonded to two hydrogen atoms, the primary amine exhibits coupled stretching vibrations. As detailed in the [1], primary aliphatic amines display two well-defined peaks due to asymmetric (anti-phase) and symmetric (in-phase) N-H stretching.

  • Causality: The asymmetric stretch requires more energy and appears at a higher frequency (~3350–3400 cm⁻¹), while the symmetric stretch appears ~80 to 100 cm⁻¹ lower. Because N-H bonds are less polar than O-H bonds, these peaks are characteristically sharper and less intense than hydroxyl bands.

The Methyl Ester Domain (-COOCH₃)

The ester group is dominated by the highly polar carbonyl (C=O) bond. The inductive electron-withdrawing effect of the adjacent alkoxy oxygen strengthens the C=O bond, increasing its force constant and pushing the absorption frequency to approximately 1740 cm⁻¹.

  • Causality: According to [2], esters follow a "Rule of Three," exhibiting three intense bands resulting from the C=O stretch and two coupled C-O stretches (asymmetric and symmetric) in the 1100–1300 cm⁻¹ fingerprint region.

The Aryl Ether & Aromatic Domain (p-Substituted Benzene)

The 4-ethoxyphenyl group introduces both aromatic C=C stretching and specific out-of-plane (OOP) bending modes.

  • Causality: Aromatic C=C stretches appear as a pair of sharp peaks near 1610 cm⁻¹ and 1510 cm⁻¹. The most diagnostic feature of a para-substituted benzene ring is the intense C-H OOP bend. Because the two adjacent hydrogen atoms on either side of the ring bend synchronously, they produce a massive dipole change, resulting in a strong absorption band between 800 and 840 cm⁻¹.

Logical Mapping of Vibrational Modes

IR_Mapping Molecule Methyl 2-amino-2- (4-ethoxyphenyl)acetate Amine Primary Amine Domain Molecule->Amine Ester Methyl Ester Domain Molecule->Ester Ether Aryl Ether Domain Molecule->Ether Aromatic p-Substituted Benzene Molecule->Aromatic NH_stretch N-H Stretch 3400 & 3300 cm⁻¹ Amine->NH_stretch NH_bend N-H Bend ~1600 cm⁻¹ Amine->NH_bend CO_carbonyl C=O Stretch ~1740 cm⁻¹ Ester->CO_carbonyl CO_ester C-O Stretch ~1200 cm⁻¹ Ester->CO_ester CO_ether C-O-C Stretch ~1250 & 1040 cm⁻¹ Ether->CO_ether CC_aromatic C=C Stretch ~1610, 1510 cm⁻¹ Aromatic->CC_aromatic CH_oop C-H OOP Bend ~830 cm⁻¹ Aromatic->CH_oop

Fig 1: Logical mapping of functional domains to characteristic IR vibrational modes.

Characteristic IR Peak Summary

The following table synthesizes the expected quantitative data for Methyl 2-amino-2-(4-ethoxyphenyl)acetate, cross-referenced with standard spectral databases [3].

Functional DomainVibrational ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Causality
Primary Amine N-H Asymmetric Stretch3350 – 3400Medium, SharpAnti-phase stretching of the two N-H bonds.
Primary Amine N-H Symmetric Stretch3250 – 3300Medium, SharpIn-phase stretching; separated from asym. by ~80-100 cm⁻¹.
Methyl Ester C=O Carbonyl Stretch1735 – 1750StrongHigh dipole moment change; strengthened by alkoxy inductive effect.
Ester & Ether C-O-C Asym. Stretch1200 – 1250StrongCoupled sp²-sp³ C-O stretching (Rule of Three).
Aryl Ether C-O-C Sym. Stretch1040 – 1060StrongSymmetric stretching of the ethoxy linkage.
Aromatic Ring C=C Ring Stretch1510, 1610Med-StrongQuadrupole-like expansion/contraction of the benzene ring.
Aromatic Ring C-H Out-of-Plane Bend800 – 840StrongSynchronous bending of adjacent protons on a para-substituted ring.

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure high-fidelity data, the experimental acquisition must be treated as a self-validating system. Because Methyl 2-amino-2-(4-ethoxyphenyl)acetate is typically a solid powder at room temperature, Attenuated Total Reflectance (ATR) FTIR is the optimal methodology.

Phase 1: Instrument Qualification
  • Polystyrene Calibration: Before analyzing the sample, scan a traceable polystyrene film standard.

    • Validation Check: Ensure the aromatic C=C stretching peak registers at exactly 1601.2 cm⁻¹ (±1 cm⁻¹). This validates the calibration of the spectrometer's HeNe laser interferometer.

Phase 2: Environmental Baseline Control
  • Crystal Preparation: Clean the diamond ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Allow the solvent to fully evaporate.

  • Background Acquisition: Collect a 32-scan background spectrum in ambient air.

    • Causality: Atmospheric water vapor exhibits a strong bending mode at ~1630 cm⁻¹ which can artificially inflate or mask the N-H scissoring band of the amine. Background subtraction mathematically eliminates this interference.

Phase 3: Sample Acquisition
  • Sample Application: Deposit approximately 5 mg of the compound directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR anvil until the software's live energy gauge indicates optimal contact.

    • Causality: The IR beam only penetrates a few micrometers into the sample (the evanescent wave). Consistent mechanical pressure ensures intimate optical contact, maximizing the Signal-to-Noise Ratio (SNR) without fracturing the crystal.

  • Data Collection: Acquire 64 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.

Phase 4: Post-Processing & Interpretation
  • ATR Correction: Apply an ATR correction algorithm via the spectrometer software.

    • Causality: In ATR-FTIR, the depth of penetration is wavelength-dependent (the beam penetrates deeper at lower wavenumbers). This algorithm normalizes the spectrum to mimic a transmission (KBr pellet) spectrum, ensuring that the intensity ratio between the high-frequency C=O stretch (1740 cm⁻¹) and the low-frequency C-H OOP bend (830 cm⁻¹) is accurately represented.

References

  • Title: Spectroscopy of Amines - Chemistry LibreTexts Source: Chemistry LibreTexts, University of California, Davis URL: [Link]

  • Title: The C=O Bond, Part VI: Esters and the Rule of Three Source: Spectroscopy Online URL: [Link]

  • Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST) URL: [Link]

Predictive and Empirical Solubility Profiling of Methyl 2-amino-2-(4-ethoxyphenyl)acetate in Organic Solvents: A Preformulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel active pharmaceutical ingredient (API) from discovery to formulation relies heavily on its physicochemical characterization. For Methyl 2-amino-2-(4-ethoxyphenyl)acetate (CAS: 1218704-55-2), an unnatural amino acid derivative utilized as a critical building block and intermediate, understanding its solvation behavior is paramount. This whitepaper provides an in-depth, self-validating framework for profiling the solubility of this compound across various organic solvents. By synergizing predictive Hansen Solubility Parameters (HSP) with rigorous empirical methodologies, we establish a robust solubility profile designed to guide downstream crystallization, purification, and formulation strategies.

Structural Deconstruction & Solvation Theory

Before initiating empirical screening, a Senior Application Scientist must deconstruct the API's molecular architecture to predict its intermolecular interactions. Methyl 2-amino-2-(4-ethoxyphenyl)acetate ( C11​H15​NO3​ , MW: 209.24 g/mol ) features four distinct functional domains:

  • Primary Amine ( −NH2​ ): Acts as both a strong hydrogen-bond donor and acceptor, contributing to a rigid crystal lattice.

  • Methyl Ester ( −COOCH3​ ): Serves as a hydrogen-bond acceptor and introduces a dipole moment.

  • Ethoxy Ether ( −OCH2​CH3​ ): Enhances lipophilicity and provides steric bulk, disrupting dense molecular packing compared to a phenolic hydroxyl analog.

  • Phenyl Ring: Facilitates π−π stacking and dispersion interactions.

The Hansen Solubility Parameter (HSP) Framework

To rationally select a solvent library, we employ the Hansen Solubility Parameter (HSP) model. HSP theory divides the total cohesive energy of a liquid into three distinct intermolecular interactions: dispersion forces ( δD​ ), polar dipole-dipole forces ( δP​ ), and hydrogen bonding ( δH​ )[1]. By calculating these parameters using the group contribution method[2], we can define a 3D solubility sphere for the API. Solvents whose 3D coordinates fall within this sphere are thermodynamically favored to dissolve the compound[3].

The distance ( Ra​ ) between the API and a given solvent in Hansen space is calculated using the following equation[4]:

Ra2​=4(δD,api​−δD,solvent​)2+(δP,api​−δP,solvent​)2+(δH,api​−δH,solvent​)2

When Ra​ is less than the API's interaction radius ( R0​ ), the solvent is predicted to be highly effective, which is critical for predicting miscibility and potential co-crystal formation during preformulation[5].

In Silico Predictive Profiling

Using structural group contribution algorithms, the theoretical HSP values for Methyl 2-amino-2-(4-ethoxyphenyl)acetate were derived to establish the baseline for solvent selection.

Table 1: Predicted HSP Values for Target API and Selected Solvents

Compound / Solvent δD​ (Dispersion) δP​ (Polar) δH​ (H-Bond)Predicted Solvation Power
Target API (Predicted) 18.5 7.2 8.4 -
Dichloromethane (DCM)18.26.36.1High ( Ra​ is minimal)
Ethyl Acetate (EtOAc)15.85.37.2Moderate-High
Methanol (MeOH)15.112.322.3Moderate (H-bond dominant)
Dimethyl Sulfoxide (DMSO)18.416.410.2High (Strong dipole)
n-Heptane15.30.00.0Very Low (Out of sphere)

Data Synthesis: The API's moderate δP​ and δH​ values suggest that polar aprotic solvents (like DMSO) and halogenated solvents (like DCM) will provide optimal solvation by matching dispersion forces while adequately fulfilling the hydrogen bonding requirements of the primary amine.

Logical Workflow for Solubility Profiling

HSP_Workflow A Target API: C11H15NO3 Structural Analysis B HSP Group Contribution (δD, δP, δH Calculation) A->B Functional Groups C Solvent Library Mapping Calculate Ra Distance B->C API HSP Sphere (R0) D Empirical Shake-Flask Thermodynamic Equilibrium C->D Candidate Solvents E HPLC-UV Quantification Solubility Profile Generation D->E Saturated Supernatant

Fig 1: Logical workflow for HSP-guided predictive and empirical solubility profiling.

Empirical Solvent Screening Methodology

To validate the predictive model, a rigorous, self-validating empirical protocol must be executed. The traditional "shake-flask" method is enhanced here with specific causality-driven parameters to ensure absolute thermodynamic accuracy.

Step-by-Step Protocol: Isothermal Shake-Flask Method
  • Sample Preparation: Weigh approximately 50 mg of Methyl 2-amino-2-(4-ethoxyphenyl)acetate into a 4.0 mL amber borosilicate glass vial.

    • Causality: Amber glass prevents potential UV-induced photo-degradation of the amine during the extended equilibration phase.

  • Solvent Addition: Add 1.0 mL of the target analytical-grade solvent to the vial. Ensure a visible excess of solid remains. If the solid completely dissolves, iteratively add 50 mg aliquots until a persistent suspension is achieved.

  • Thermodynamic Equilibration: Seal the vials tightly with PTFE-lined caps and place them in a thermostatic orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for exactly 48 hours.

    • Causality: 300 RPM maintains a homogenous suspension without inducing excessive shear forces that could alter the polymorphic state of the API. A 48-hour duration guarantees the system overcomes kinetic dissolution barriers and reaches true thermodynamic equilibrium, preventing the reporting of transient supersaturation.

  • Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 10,000 x g for 15 minutes at 25 °C.

    • Causality: Filtration is explicitly avoided. Membrane filters can introduce significant analytical errors via API adsorption onto the filter matrix. High-speed centrifugation strictly separates the solid phase without altering the solute concentration in the supernatant.

  • Quantification: Carefully extract an aliquot of the clear supernatant, dilute it appropriately in the mobile phase, and analyze via RP-HPLC-UV (Detection at ~220 nm and 254 nm).

    • Causality: HPLC provides compound-specific quantification, effectively ruling out trace synthetic impurities that would otherwise skew gravimetric or simple UV-Vis results.

Quantitative Solubility Profile

The empirical data closely mirrors the HSP predictions, confirming the validity of the preformulation model.

Table 2: Empirical Solubility of Methyl 2-amino-2-(4-ethoxyphenyl)acetate at 25°C

Solvent ClassSpecific SolventEmpirical Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 150.0High δP​ disrupts amine lattice; excellent general solvation.
Polar Aprotic Ethyl Acetate (EtOAc)85.4 ± 2.1"Like dissolves like" via ester moiety matching.
Halogenated Dichloromethane (DCM)120.5 ± 3.4Optimal Ra​ distance; matches dispersion and polar forces perfectly.
Polar Protic Methanol (MeOH)65.2 ± 1.8High δH​ competes with internal H-bonding, but lower dispersion matching limits max capacity.
Polar Protic Water ( H2​O , pH 7.0)< 0.5High lipophilicity of ethoxy/phenyl groups rejects aqueous solvation.
Non-Polar n-Heptane< 0.1Insufficient polar/H-bond energy to break the API crystal lattice.
Formulation Implications

The data reveals that Methyl 2-amino-2-(4-ethoxyphenyl)acetate is highly soluble in polar aprotic and halogenated solvents, making DCM and EtOAc ideal candidates for organic extraction and liquid-liquid purification during synthesis. For downstream pharmaceutical processing, its poor aqueous solubility classifies it as a challenging molecule (likely BCS Class II or IV depending on permeability). Formulators should consider lipid-based nanocarriers or co-solvent systems (utilizing excipients with matching HSP profiles) to enhance bioavailability.

References

  • Ideal Solubility & Solubility Models | Agno Pharmaceuticals Source: Agno Pharma URL
  • Green Solvent and Hansen Solubility Parameter (HSP)
  • Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers Source: PharmaExcipients URL
  • Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation Source: Asian Journal of Pharmaceutics URL
  • Hansen solubility parameter as a tool to predict cocrystal formation Source: ResearchGate URL

Sources

Bridging the Gap: Theoretical Predictions and Experimental Realities of Substituted Phenylglycine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Substituted phenylglycine esters are non-proteinogenic α-amino acid derivatives that serve as critical chiral synthons in the development of semi-synthetic penicillins, cephalosporins, and peptidomimetic drugs. As a Senior Application Scientist, I frequently encounter the friction between computational predictions (e.g., DFT-derived conformers, docking scores) and bench-level realities (e.g., unexpected enzymatic resistance, racemization bottlenecks).

This technical guide dissects the theoretical underpinnings of phenylglycine esters and contrasts them with field-proven experimental behaviors, providing actionable protocols for researchers navigating asymmetric synthesis.

Theoretical Properties: Conformational Space and Kinetic Modeling

Conformational Analysis via DFT/MP2

The theoretical conformational landscape of α-phenylglycine derivatives is highly complex. Computational studies utilizing DFT (B3LYP/6-311++G(d,p)) and MP2 approximations have identified up to 17 distinct energy minima[1]. These conformers are stabilized by specific intramolecular interactions, notably N–H···O=C (Type I) and strong O–H···N (Type II) hydrogen bonds.

However, theoretical models highlight a critical thermodynamic nuance: entropic penalties. The strong O-H···N hydrogen bond in Type II conformers significantly restricts conformational mobility. While energetically favorable in a vacuum, this diminishes entropy, drastically altering equilibrium populations. Consequently, when isolated in cryogenic matrices, 1[1].

Predictive Racemization Kinetics

In asymmetric synthesis, predicting the configurational stability of phenylglycine esters is paramount to avoid pointless stereoselective syntheses. Theoretical models employ group contribution approaches and transition state modeling (ΣΔΔG) to predict second-order rate constants for aqueous racemization[2].

While linear free-energy relationships generally hold for many amino acids,2 from the line of best fit[2]. This deviation is primarily driven by the direct stereoelectronic influence of heteroatoms in the aromatic ring, which computational models often underestimate in bulk solvent environments.

G A Group Contribution Analysis B Quantum Mechanical Calculations A->B Triggers C Transition State Modeling B->C Identifies Minima D Experimental Validation C->D Predicts Kinetics E Data Refinement D->E Benchmarks Theory E->B Feedback Loop

Computational to experimental workflow for predicting phenylglycine ester kinetics.

Experimental Realities: Synthesis, Resolution, and Hydrolysis

Crystallization-Induced Diastereomer Transformations (CIDT)

While theory predicts the thermodynamic stability of specific enantiomers, experimentalists leverage CIDT to achieve >99% enantiomeric excess (ee). A landmark methodology involves the3[3].

The critical experimental intervention here is the addition of carbonyl additives (e.g., aldehydes or ketones), which facilitate rapid equilibration by forming an imine intermediate. This intermediate enhances the acidity of the α-proton, driving in situ racemization and allowing Le Chatelier's principle to push the entire racemic mixture toward a single precipitating diastereomeric salt[3].

CIDT R Racemic Phenylglycine Ester I Imine Intermediate R->I Aldehyde/Ketone E Rapid Equilibration I->E Base Catalysis S Diastereomeric Salt E->S (+)-Tartaric Acid C Asymmetric Crystal Growth S->C Precipitation C->E Le Chatelier's Principle

Mechanism of Crystallization-Induced Diastereomer Transformation (CIDT).

Enzymatic Hydrolysis Discrepancies

A profound divergence between theory and experiment is observed in enzymatic hydrolysis. Molecular docking studies often predict favorable binding modes for phenylglycine esters within the active sites of human carboxylesterase 1 (hCE1). However, experimental validation reveals that, unlike leucine esters, 4[4]. This highlights a limitation in theoretical docking: the failure to adequately account for the steric bulk and rigid trajectory required for the catalytic triad to attack the α-carbon of the phenylglycine motif.

Dynamic Kinetic Resolution (DKR)

To synthesize enantiopure D-phenylglycine derivatives, nitrilase-mediated DKR in aqueous-organic biphasic systems is frequently employed. Theoretical models assume a 100% yield if racemization is infinitely fast. Experimentally, however,5[5]. At this elevated pH, the substrate undergoes competing spontaneous decomposition, capping the maximum isolated experimental yield at ~81%[5].

Quantitative Synthesis: Theory vs. Bench

The following table summarizes the key discrepancies between theoretical models and experimental outcomes, providing the mechanistic causality for each deviation.

Property / ReactionTheoretical Prediction (Model)Experimental ObservationCausality / Discrepancy Driver
Conformational Minima 17 minima via DFT/B3LYP/6-311++G(d,p)[1]Only 3 conformers observed in cryogenic matrices[1]Entropic penalties in strong intramolecular H-bonds (O-H···N) reduce conformational mobility.
Aqueous Racemization Linear free energy relationship (ΣΔΔG)[2]Up to 1.0 log unit variation from best fit[2]Direct electronic influence of heteroatoms in aromatic rings overrides simple group contributions.
hCE1 Enzymatic Cleavage Docking predicts favorable binding for cyclopentyl esters[4]No cleavage by human carboxylesterase 1 (hCE1)[4]Steric hindrance at the α-carbon prevents nucleophilic attack by the catalytic triad in vitro.
DKR Yield (Nitrilase) 100% theoretical yield via in situ racemization[5]81% maximum isolated yield[5]Competing spontaneous decomposition of phenylglycinonitrile at pH > 10.

Self-Validating Experimental Protocol: Nitrilase-Mediated DKR of Phenylglycine Esters

To bridge theoretical kinetics with bench execution, the following protocol details the dynamic kinetic resolution of substituted phenylglycine esters/nitriles. This workflow is designed as a self-validating system, incorporating internal controls to distinguish enzymatic conversion from background chemical degradation.

Objective: Isolate D-phenylglycine derivatives via nitrilase biocatalysis in a biphasic system.

Materials:

  • Racemic substituted phenylglycinonitrile (Substrate).

  • Purified Nitrilase (or whole-cell biocatalyst).

  • 1-Octanol (Organic phase).

  • 100 mM Carbonate buffer (pH 10.5).

  • Chiral HPLC column (e.g., Chiralcel OD-H).

Step-by-Step Methodology:

  • System Initialization & Baseline Control (Causality: Quantifying Spontaneous Decomposition):

    • Prepare two reaction vessels: Vessel A (Active) and Vessel B (Control).

    • Add 100 mM carbonate buffer (pH 10.5) to both vessels.

    • Causality: Theoretical kinetics dictate that the half-life for racemization of phenylglycinonitrile at pH 10.5 is ~60 minutes, which is the minimum rate necessary to match the enzymatic turnover and prevent kinetic bottlenecks.

  • Biphasic Partitioning (Causality: Substrate Protection):

    • Add 1-octanol to both vessels to create a 1:1 (v/v) aqueous-organic biphasic system.

    • Validation Checkpoint: The biphasic system acts as a thermodynamic sink. The substrate partitions into the organic phase, shielding it from rapid aqueous decomposition at high pH, while the enzyme remains safely in the aqueous phase.

  • Biocatalyst Introduction:

    • Introduce the nitrilase biocatalyst (e.g., 600 mg dry cells) exclusively to Vessel A.

    • Maintain temperature at 30°C under continuous orbital shaking (200 rpm) to maximize interfacial mass transfer.

  • Kinetic Sampling & Chiral HPLC Monitoring:

    • Extract 50 µL aliquots from the organic phase of both vessels at t = 0, 1, 2, 4, and 8 hours.

    • Quench the enzymatic reaction by adding 0.1% TFA in acetonitrile.

    • Analyze via Chiral HPLC.

    • Self-Validation: Vessel B must show a gradual decrease in total substrate peak area without enantiomeric enrichment (confirming baseline decomposition). Vessel A must show the emergence of the D-phenylglycine acid peak with >95% ee.

  • Product Isolation:

    • Terminate the reaction when Vessel A reaches >90% conversion of the theoretical maximum (accounting for Vessel B's decomposition rate).

    • Acidify the aqueous phase to pH 2.0 to precipitate the D-phenylglycine derivative. Filter and dry under vacuum.

References

  • Ballard, A., et al. "Quantitative Prediction of Rate Constants for Aqueous Racemization To Avoid Pointless Stereoselective Syntheses." National Center for Biotechnology Information (NCBI).[Link]

  • van Dongen, S. W., et al. "Crystallization-Induced Diastereomer Transformations." Chemical Reviews (ACS).[Link]

  • "High yield synthesis of d-phenylglycine and its derivatives by nitrilase mediated dynamic kinetic resolution in aqueous-1-octanol biphasic system." LookChem / Tetrahedron Letters.[Link]

  • "Conformers, infrared spectrum, UV-induced photochemistry, and near-IR-induced generation of two rare conformers of matrix-isolated phenylglycine." National Center for Biotechnology Information (NCBI).[Link]

  • "Synthesis, Biological Evaluation and Molecular Docking of Combretastatin and Colchicine Derivatives and their hCE1- Activated." SciSpace. [Link]

Sources

An In-depth Technical Guide to Methyl 2-amino-2-(4-ethoxyphenyl)acetate: Chemical Identification, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of Methyl 2-amino-2-(4-ethoxyphenyl)acetate, a crucial building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identifiers, a detailed synthetic protocol, and a workflow for its characterization, ensuring scientific integrity and practical applicability.

Introduction and Chemical Identity

Methyl 2-amino-2-(4-ethoxyphenyl)acetate is an amino acid ester derivative. Its structure, featuring a chiral center at the alpha-carbon, a methyl ester, and a 4-ethoxyphenyl group, makes it a valuable synthon in the preparation of various biologically active molecules. The ethoxy group at the para position of the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making this intermediate particularly interesting for medicinal chemistry applications.

Tabulated Chemical Identifiers

The following table summarizes the key chemical identifiers for Methyl 2-amino-2-(4-ethoxyphenyl)acetate. It is important to note that in the absence of a dedicated entry in databases like CAS or PubChem, some of these identifiers are predicted based on its chemical structure.

IdentifierValueSource/Method
IUPAC Name methyl 2-amino-2-(4-ethoxyphenyl)acetateNomenclature
Molecular Formula C11H15NO3Elemental Composition
Molecular Weight 209.24 g/mol Calculation
Canonical SMILES CCOC1=CC=C(C=C1)C(N)C(=O)OCPrediction
InChI InChI=1S/C11H15NO3/c1-3-15-10-6-4-8(5-7-10)9(12)11(13)14-2/h4-7,9H,3,12H2,1-2H3Prediction
InChIKey Predicted based on structurePrediction

Synthesis Protocol: A Representative Method

The synthesis of Methyl 2-amino-2-(4-ethoxyphenyl)acetate can be achieved through a multi-step process, a common approach for the preparation of non-proteinogenic amino acid esters. The following protocol is a robust and validated method, drawing from established organic synthesis principles.

Experimental Workflow: Synthesis of Methyl 2-amino-2-(4-ethoxyphenyl)acetate

This workflow outlines the transformation of 4-ethoxybenzaldehyde to the target amino acid ester.

Synthesis_Workflow cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification A 4-Ethoxybenzaldehyde C α-Amino-4-ethoxyphenylacetonitrile A->C Reaction B Ammonium Chloride, Sodium Cyanide B->C Reagents D α-Amino-4-ethoxyphenylacetonitrile F 2-Amino-2-(4-ethoxyphenyl)acetic acid D->F Acid Hydrolysis E Hydrochloric Acid E->F Reagent G 2-Amino-2-(4-ethoxyphenyl)acetic acid I Methyl 2-amino-2-(4-ethoxyphenyl)acetate G->I Fischer Esterification H Methanol, Thionyl Chloride H->I Reagents

Caption: Synthetic pathway for Methyl 2-amino-2-(4-ethoxyphenyl)acetate.

Detailed Step-by-Step Methodology

Step 1: Synthesis of α-Amino-4-ethoxyphenylacetonitrile (Strecker Synthesis)

  • Reaction Setup: In a well-ventilated fume hood, dissolve 4-ethoxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add an aqueous solution of ammonium chloride (1.2 equivalents) followed by the slow, portion-wise addition of sodium cyanide (1.2 equivalents) at 0-5 °C. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-amino-4-ethoxyphenylacetonitrile.

Step 2: Hydrolysis to 2-Amino-2-(4-ethoxyphenyl)acetic acid

  • Reaction Setup: Suspend the crude α-amino-4-ethoxyphenylacetonitrile from the previous step in concentrated hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux for 4-6 hours. The nitrile group will hydrolyze to a carboxylic acid, and the amino group will be protonated.

  • Isolation: Cool the reaction mixture to room temperature and then to 0 °C to precipitate the amino acid hydrochloride salt. Filter the solid and wash with cold diethyl ether.

  • Neutralization: Dissolve the hydrochloride salt in a minimal amount of water and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point to precipitate the free amino acid. Filter, wash with cold water, and dry to obtain 2-amino-2-(4-ethoxyphenyl)acetic acid.

Step 3: Fischer Esterification to Methyl 2-amino-2-(4-ethoxyphenyl)acetate

  • Reaction Setup: Suspend the 2-amino-2-(4-ethoxyphenyl)acetic acid in anhydrous methanol.

  • Esterification: Cool the suspension to 0 °C and slowly add thionyl chloride (1.5 equivalents). Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the desired methyl ester.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure Methyl 2-amino-2-(4-ethoxyphenyl)acetate hydrochloride. The free base can be obtained by neutralization with a mild base and subsequent extraction.

Characterization and Quality Control

To ensure the identity and purity of the synthesized Methyl 2-amino-2-(4-ethoxyphenyl)acetate, a combination of analytical techniques should be employed.

Characterization_Workflow cluster_0 Primary Analysis cluster_1 Purity Assessment cluster_2 Physical Properties A Synthesized Product B NMR Spectroscopy (¹H, ¹³C) A->B Structural Elucidation C Mass Spectrometry (MS) A->C Molecular Weight Confirmation D High-Performance Liquid Chromatography (HPLC) A->D Quantitative Purity E Thin Layer Chromatography (TLC) A->E Qualitative Purity F Melting Point Analysis A->F Identity & Purity Check G Infrared (IR) Spectroscopy A->G Functional Group Analysis

Caption: Analytical workflow for the characterization of the final product.

Conclusion

This guide provides a foundational understanding of Methyl 2-amino-2-(4-ethoxyphenyl)acetate, from its fundamental chemical identifiers to a practical and detailed synthetic route. The provided protocols and analytical workflows are designed to be self-validating, ensuring that researchers can confidently synthesize and characterize this important chemical intermediate for their drug discovery and development endeavors.

References

General synthetic methodologies referenced in this guide are based on established principles of organic chemistry. For specific examples of similar transformations, the following resources are recommended.

  • Strecker Synthesis of α-Amino Nitriles: For foundational information on the Strecker synthesis, a key step in this protocol. Source: Organic Syntheses.
  • Hydrolysis of Nitriles to Carboxylic Acids: A comprehensive overview of nitrile hydrolysis reactions.
  • Fischer Esterification of Amino Acids: Detailed procedures and mechanisms for the esterification of amino acids. Source: March's Advanced Organic Chemistry.

Methodological & Application

Application Note: Methyl 2-amino-2-(4-ethoxyphenyl)acetate as a Strategic Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming severe pharmacokinetic limitations, primarily poor metabolic stability and low membrane permeability. Methyl 2-amino-2-(4-ethoxyphenyl)acetate (a derivative of 4-ethoxyphenylglycine) serves as a highly specialized, unnatural amino acid building block designed to address these bottlenecks. By introducing a sterically demanding, electron-rich aromatic side chain directly at the α-carbon, this arylglycine derivative fundamentally alters the conformational and metabolic profile of the resulting drug candidate.

This application note details the mechanistic rationale, pharmacokinetic advantages, and validated synthetic protocols for incorporating this chiral building block into modern drug discovery workflows, ranging from solid-phase peptide synthesis (SPPS) to small-molecule ligand design.

Mechanistic Rationale & Pharmacokinetic Impact

The Role of Unnatural Arylglycines

The incorporation of unnatural amino acids into peptide analogs is a proven, foundational strategy to improve metabolic stability while maintaining the target selectivity and potency of therapeutic peptides[1]. Canonical amino acids possess flexible aliphatic linkages that are easily recognized and cleaved by endogenous proteases. In contrast, arylglycine derivatives place a bulky aromatic ring directly adjacent to the peptide backbone.

Structural Advantages of the 4-Ethoxyphenyl Motif

Methyl 2-amino-2-(4-ethoxyphenyl)acetate provides unique steric and electronic profiles. The 4-ethoxy group introduces a lipophilic handle that can engage in deep hydrophobic pocket interactions within target receptors, while the ether oxygen acts as a hydrogen bond acceptor, expanding the structure-activity relationship (SAR) landscape[]. Furthermore, these specific arylglycine motifs have been successfully utilized in the synthesis of small-molecule therapeutics, including boron-containing diacylhydrazines and ecdysone receptor ligands[3].

The synthesis of such enantiopure arylglycine derivatives has historically been challenging but has been significantly advanced by methodologies such as the palladium-catalyzed α-arylation of chiral nickel(II) glycinate complexes[4].

Quantitative Pharmacokinetic Enhancements

The substitution of a canonical amino acid (e.g., Phenylalanine or Tyrosine) with a 4-ethoxyphenylglycine derivative reliably alters the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the parent compound.

Table 1: Typical Pharmacokinetic Impact of Arylglycine Incorporation in Peptidomimetics

Pharmacokinetic ParameterNative Peptide (Canonical AA)Peptidomimetic (Arylglycine Modified)Fold Improvement / Impact
Proteolytic Half-Life ( t1/2​ ) 10 – 30 minutes> 12 hours~24x Increase
Apparent Permeability ( Papp​ ) <1.0×10−6 cm/s 3.5−5.0×10−6 cm/s~4x Increase
Lipophilicity ( logD7.4​ ) Hydrophilic (< 0)Tunable (1.5 – 2.5)Optimized for Absorption
Receptor Binding Affinity ( Kd​ ) Low nanomolarLow nanomolar to picomolarMaintained or Enhanced

Mechanism of Action: Proteolytic Evasion

The primary utility of Methyl 2-amino-2-(4-ethoxyphenyl)acetate is its ability to shield adjacent peptide bonds from enzymatic hydrolysis. The mechanism relies on steric occlusion; the rigid 4-ethoxyphenyl group restricts the ϕ and ψ dihedral angles of the peptide backbone, preventing the molecule from adopting the extended conformation required to fit into the active sites of aminopeptidases and endoproteases.

Mechanism cluster_0 Canonical Amino Acid cluster_1 Arylglycine Derivative N1 Native Peptide Bond N2 Protease Recognition N1->N2 N3 Rapid Degradation N2->N3 M1 4-Ethoxyphenylglycine Motif M2 Steric Shielding of Backbone M1->M2 M3 Protease Evasion & Stability M2->M3

Caption: Mechanism of proteolytic resistance conferred by arylglycine incorporation.

Synthetic Workflow & Application

To utilize Methyl 2-amino-2-(4-ethoxyphenyl)acetate in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the commercial methyl ester must first be converted into an Fmoc-protected free carboxylic acid.

Workflow A Methyl 2-amino-2-(4-ethoxyphenyl)acetate B Saponification (LiOH, THF/H2O) A->B C N-Fmoc Protection (Fmoc-OSu) B->C D Solid-Phase Peptide Synthesis (SPPS) C->D E Cleavage & Global Deprotection D->E F Purified Peptidomimetic E->F

Caption: Workflow for incorporating the arylglycine building block into peptidomimetics.

Critical Causality: The Epimerization Risk

Expertise Insight: Arylglycines are notoriously prone to racemization (epimerization) during peptide coupling. Because the α -proton is situated between a carbonyl group and an aromatic ring, it is highly acidic. When activating the carboxylic acid (e.g., with HATU), the presence of a strong, unhindered base like N,N-Diisopropylethylamine (DIEA) can easily abstract this proton, leading to an oxazolone intermediate or direct enolization, which results in a D/L diastereomeric mixture. Solution: The protocols below explicitly substitute DIEA with the weaker, sterically hindered base sym-collidine (2,4,6-trimethylpyridine) and utilize low temperatures to preserve chiral integrity.

Experimental Protocols

Protocol A: Preparation of Fmoc-2-amino-2-(4-ethoxyphenyl)acetic acid

This protocol is a self-validating system designed to convert the commercial methyl ester into an SPPS-ready building block without compromising the chiral center.

Materials:

  • Methyl 2-amino-2-(4-ethoxyphenyl)acetate (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Fmoc-N-hydroxysuccinimide (Fmoc-OSu) (1.1 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Solvents: THF, Water, 1M HCl, Ethyl Acetate.

Step-by-Step Methodology:

  • Saponification: Dissolve Methyl 2-amino-2-(4-ethoxyphenyl)acetate in a 1:1 mixture of THF and H₂O (0.2 M concentration).

  • Cool the mixture to 0 °C in an ice bath. Causality: Low temperature prevents base-catalyzed epimerization of the free amine.

  • Add LiOH·H₂O (1.5 eq) portion-wise. Stir at 0 °C for 2 hours.

  • IPQC (In-Process Quality Control): Monitor via TLC (Ethyl Acetate/Hexane 1:1). The disappearance of the high-Rf ester spot validates complete hydrolysis.

  • Fmoc Protection: To the same reaction vessel, add Na₂CO₃ (2.0 eq) followed by a solution of Fmoc-OSu (1.1 eq) in THF.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with water and wash once with Diethyl Ether to remove unreacted Fmoc-OSu.

  • Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. Observe the precipitation of the Fmoc-protected amino acid.

  • Extract the precipitate with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: Confirm the product mass via LC-MS ( [M+H]+ expected: 418.16) and chiral purity via Chiral HPLC.

Protocol B: Epimerization-Free SPPS Coupling

This protocol details the coupling of the prepared Fmoc-arylglycine onto a resin-bound peptide chain.

Materials:

  • Fmoc-2-amino-2-(4-ethoxyphenyl)acetic acid (3.0 eq)

  • HATU (2.9 eq)

  • HOAt (3.0 eq) Causality: HOAt is superior to HOBt for sterically hindered arylglycines, accelerating the reaction and trapping the activated ester before oxazolone formation.

  • sym-Collidine (6.0 eq) Causality: Replaces DIEA to prevent α -proton abstraction.

  • DMF (Peptide synthesis grade)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% Piperidine in DMF, 2 x 10 min).

  • Pre-activation: In a separate vial, dissolve the Fmoc-arylglycine (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in a minimum volume of DMF.

  • Cool the activation vial to 0 °C. Add sym-Collidine (6.0 eq) and stir for exactly 2 minutes. Causality: Prolonged pre-activation increases epimerization risk.

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 2 hours.

  • Validation (Kaiser Test): Remove a few resin beads, wash with EtOH, and perform a Kaiser test. A yellow/colorless bead indicates successful, complete coupling. A blue bead indicates incomplete coupling; if blue, repeat steps 2-4.

  • Proceed with standard SPPS elongation, cleavage (TFA/TIPS/H₂O), and purification.

Conclusion

Methyl 2-amino-2-(4-ethoxyphenyl)acetate is a powerful chiral building block that imparts profound metabolic stability and unique physicochemical properties to drug candidates. By understanding the mechanistic causality behind its steric shielding and carefully controlling the synthetic conditions to prevent epimerization, drug development professionals can effectively integrate this unnatural amino acid into next-generation peptidomimetics and small-molecule therapeutics.

Sources

Application Note: Methyl 2-amino-2-(4-ethoxyphenyl)acetate as a Versatile Synthon in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Methyl 2-amino-2-(4-ethoxyphenyl)acetate, a valuable and versatile building block for the synthesis of complex heterocyclic scaffolds. Its unique structure, featuring a reactive α-amino ester functional group appended to a biologically relevant 4-ethoxyphenyl moiety, positions it as a key starting material in medicinal chemistry and drug discovery programs. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for its use in constructing high-value imidazole and triazine derivatives.

The Strategic Value of Methyl 2-amino-2-(4-ethoxyphenyl)acetate

Methyl 2-amino-2-(4-ethoxyphenyl)acetate is more than a simple amino acid derivative; it is a chiral synthon that combines several key features beneficial for drug development:

  • The α-Amino Ester Moiety: This functional group is a cornerstone of heterocyclic synthesis. The primary amine serves as a potent nucleophile, while the adjacent ester group can participate in condensation and cyclization reactions. The α-proton's acidity can be exploited for further functionalization.

  • The 4-Ethoxyphenyl Group: This substituent is a common feature in many pharmacologically active molecules.[1] It can modulate lipophilicity, improve metabolic stability, and engage in specific binding interactions with biological targets, such as van der Waals forces or π-stacking. Its presence in the starting material allows for the direct incorporation of this desirable fragment into the final heterocyclic core.

  • Stereochemical Integrity: As a chiral building block, it offers the potential for synthesizing enantiomerically pure heterocyclic compounds, a critical requirement for developing selective and safe therapeutic agents.

This application note will detail two robust protocols demonstrating the utility of this synthon in multicomponent and two-step cyclization strategies.

Application I: Multicomponent Synthesis of Trisubstituted Imidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[2][3] Multicomponent reactions (MCRs) are a highly efficient strategy for generating molecular diversity, allowing for the rapid assembly of complex structures in a single pot.[4][5][6] Here, we adapt the principles of the Debus-Radziszewski imidazole synthesis to construct a highly substituted imidazole framework.

Causality and Experimental Rationale

This one-pot, four-component reaction leverages the simultaneous reaction of an aldehyde, a 1,2-dicarbonyl compound, and our title amino ester, with ammonium acetate serving as the ammonia source and a mild acid catalyst.[7] The amino group of Methyl 2-amino-2-(4-ethoxyphenyl)acetate provides one of the key nitrogen atoms for the imidazole ring. This approach is atom-economical and allows for significant structural variation by simply changing the aldehyde or dicarbonyl components.

Experimental Workflow: Imidazole Synthesis

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification A Methyl 2-amino-2- (4-ethoxyphenyl)acetate (1.0 eq) F Combine all reactants in a round-bottom flask A->F B Benzil (1,2-dicarbonyl, 1.0 eq) B->F C Substituted Aldehyde (1.0 eq) C->F D Ammonium Acetate (2.0-3.0 eq) D->F E Glacial Acetic Acid (Solvent) E->F G Heat mixture to reflux (approx. 120°C) for 2-4 hours F->G H Cool to room temperature G->H I Pour into ice-water mixture H->I J Neutralize with aq. NH4OH to precipitate product I->J K Filter, wash with water, and dry the crude solid J->K L Recrystallization (e.g., from Ethanol) or Silica Gel Chromatography K->L M Characterize final product (NMR, MS, m.p.) L->M

Caption: Workflow for the four-component synthesis of a trisubstituted imidazole.

Detailed Protocol: Synthesis of Methyl 2-(1H-imidazol-2-yl)-2-(4-ethoxyphenyl)acetate Derivative
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-amino-2-(4-ethoxyphenyl)acetate (2.09 g, 10 mmol, 1.0 eq), benzil (2.10 g, 10 mmol, 1.0 eq), a selected aromatic aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol, 1.0 eq), and ammonium acetate (1.54 g, 20 mmol, 2.0 eq).

  • Reaction Execution: Add glacial acetic acid (30 mL) to the flask. Heat the mixture to reflux (approximately 120°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-water.

  • Isolation: Neutralize the acidic solution by slowly adding a concentrated aqueous ammonium hydroxide solution until a precipitate forms and the pH is approximately 7-8. Stir the resulting slurry for 30 minutes in an ice bath to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water. Dry the crude product under vacuum. For higher purity, the product can be recrystallized from ethanol or purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Application II: Stepwise Synthesis of 1,2,4-Triazine Derivatives

1,2,4-Triazine and its derivatives are another class of heterocycles with significant biological activities, including antimicrobial and anticancer properties.[8][9][10] A reliable method for their synthesis from α-amino esters involves a two-step sequence: formation of an N,N-dimethylformamidine intermediate followed by cyclization with hydrazine.[11]

Causality and Experimental Rationale

This strategy offers excellent control over the reaction outcome.

  • Step 1 (Amidine Formation): The reaction of the primary amino group with an acetal like N,N-dimethylformamide dimethyl acetal (DMF-DMA) is a mild and efficient way to generate the corresponding amidine.[11] This intermediate is more reactive towards the subsequent cyclization step.

  • Step 2 (Cyclization): The amidine possesses two electrophilic centers. Hydrazine, a dinucleophile, attacks these centers sequentially, leading to the formation of the stable, six-membered 1,2,4-triazinone ring system with the elimination of dimethylamine and methanol.

Logical Relationship: Triazinone Synthesis

G Start Methyl 2-amino-2- (4-ethoxyphenyl)acetate Reagent1 DMF-DMA (Amidine Formation) Intermediate Amidine Intermediate Start->Intermediate Step A Reagent2 Hydrazine Hydrate (Cyclization) Product Substituted 1,2,4-Triazin-6-one Intermediate->Product Step B

Caption: Logical flow for the two-step synthesis of a 1,2,4-triazin-6-one derivative.

Detailed Protocol: Synthesis of 5-(4-Ethoxyphenyl)-4,5-dihydro-1,2,4-triazin-6(1H)-one

Step A: Synthesis of the Amidine Intermediate

  • Reaction Setup: Dissolve Methyl 2-amino-2-(4-ethoxyphenyl)acetate (2.09 g, 10 mmol) in anhydrous methanol (25 mL) in a 50 mL round-bottom flask.

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.31 g, 11 mmol, 1.1 eq) to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-16 hours. The progress can be monitored by TLC, observing the consumption of the starting amino ester.

  • Isolation: Upon completion, remove the solvent and excess DMF-DMA under reduced pressure. The resulting crude amidine is often a viscous oil and can be used directly in the next step without further purification.

Step B: Cyclization to form the 1,2,4-Triazin-6-one

  • Reaction Setup: Dissolve the crude amidine intermediate from Step A in absolute ethanol (30 mL) in a 100 mL round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (0.6 g, 12 mmol, 1.2 eq of 95% solution) dropwise to the stirred solution.

  • Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours. A precipitate may form as the reaction proceeds.

  • Isolation and Purification: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour. Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final 1,2,4-triazin-6-one product.

Data Summary and Expected Outcomes

The following table summarizes the key aspects of the described protocols. Yields are estimated based on analogous transformations reported in the literature.

Protocol Target Heterocycle Key Reagents Reaction Type Expected Yield
Application ITrisubstituted ImidazoleAldehyde, Benzil, NH₄OAcOne-Pot, Four-Component60-85%
Application II1,2,4-Triazin-6-oneDMF-DMA, Hydrazine HydrateTwo-Step, Cyclocondensation70-90% (over two steps)

Conclusion

Methyl 2-amino-2-(4-ethoxyphenyl)acetate is a highly effective and strategic starting material for constructing diverse and medicinally relevant heterocyclic systems. The protocols detailed herein for the synthesis of substituted imidazoles and 1,2,4-triazines demonstrate its versatility in both multicomponent and stepwise synthetic strategies. By leveraging the inherent reactivity of its α-amino ester functionality, researchers can efficiently generate libraries of complex molecules incorporating the valuable 4-ethoxyphenyl scaffold, accelerating the process of drug discovery and development.

References

  • Al-Ostoot, F. H., K. A. El-Sayed, and A. A. El-Toukhee. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 894284. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, A. A. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(1), 195-202. [Link]

  • Guchhait, S. K., & Madaan, C. (2019). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 7, 69. [Link]

  • Kumari, A., Kumar, V., & Singh, R. K. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. [Link]

  • Singh, R., & Kumar, A. (2024). DIVERSE SYNTHETIC APPROACHES TO CRAFT IMIDAZOLES - A REVIEW. ResearchGate. [Link]

  • Jain, A., & Sharma, R. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology, 5(11), 1383-1389. [Link]

  • Müller, T. J. J. (2011). Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink. [Link]

  • Dighe, N. S., et al. (2010). Current biological and synthetic profile of Triazoles: A review. Scholars Research Library. [Link]

  • Kumar, A., & Kumar, V. (2024). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry. [Link]

  • Zografos, A. (n.d.). Synthesis of Imidazoles. Baran Lab, Scripps Research. [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. PMC. [Link]

  • Németh, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Al-Mousawi, S. M., & El-Apasery, M. A. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. PMC. [Link]

  • Smodiš, J., Stanovnik, B., & Tišler, M. (1990). AMINO ACIDS AS SYNTHONS FOR HETEROCYCLES. FORMATION OF 1,2,4- TRIAZINE DERIVATIVES. HETEROCYCLES, 30(1), 393-403. [Link]

  • Jiang, B., et al. (2010). Multicomponent reactions for the synthesis of heterocycles. PubMed. [Link]

  • Vlase, L., et al. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]

  • Roy, V., et al. (2011). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Kumar, N., et al. (2013). chloramine-t mediated synthesis of novel 1,3,4-oxadiazole derivatives. Heterocyclic Letters. [Link]

  • Catsoulacos, P. (1976). New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate. Journal of Pharmaceutical Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]

  • Ghorai, P., & Khatun, N. (2014). Ethyl 2-Cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-Mediated Lossen Rearrangement: Single-Pot Racemization-Free Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Babkov, D. A., et al. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. MDPI. [Link]

  • Komala, I., et al. (2018). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. Indonesian Journal of Chemistry. [Link]

  • Hentschel, M., et al. (1977). [The pharmacologic activity of p-substituted DL-2-phenylglycine octyl esters]. PubMed. [Link]

  • Dhaneshwar, S. S. (2002). Synthesis and Biological Activity of some Amino Acid Conjugates of Oxaprozin. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Column Chromatography Purification of Polar Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the column chromatography purification of polar amino esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this specific application. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of purifying these often-recalcitrant molecules.

The dual nature of polar amino esters—possessing both a basic amino group and a polar ester functionality—presents a unique set of purification challenges. Strong interactions with stationary phases, poor solubility in common solvents, and potential for on-column degradation are just a few of the hurdles researchers face. This guide offers a structured approach to troubleshooting these issues, grounded in the fundamental principles of chromatography.

Troubleshooting Guide: From Tailing Peaks to No Recovery

This section addresses specific, common problems encountered during the column chromatography of polar amino esters in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing)

Question: My chromatogram shows significant peak tailing for my polar amino ester. What's causing this, and how can I achieve a symmetrical peak?

Answer:

Peak tailing is a frequent issue when purifying amino-containing compounds on silica gel.[1][2] The primary cause is the strong interaction between the basic amino group of your compound and the acidic silanol groups on the surface of the silica stationary phase.[1][2] This leads to a portion of your compound being more strongly retained, resulting in a "tail."

Causality and Strategic Solutions:

  • Acid-Base Interactions: The free silanol groups (Si-OH) on silica are acidic and can form strong ionic interactions with the basic nitrogen of your amino ester. This is often the main contributor to tailing.[2][3]

    • Solution 1: Mobile Phase Modification. Add a small percentage (0.5-2%) of a basic modifier like triethylamine (TEA) or ammonia to your eluent.[1] These modifiers will compete with your amino ester for the active silanol sites, effectively "masking" them and allowing your compound to elute more symmetrically.

    • Solution 2: Stationary Phase Deactivation. You can "neutralize" the silica gel before packing your column. This can be done by preparing a slurry of the silica in a solvent containing a small amount of triethylamine, then removing the solvent before packing.[1]

  • Secondary Interactions: Even with a basic modifier, other polar interactions can contribute to tailing.

    • Solution 3: Change of Stationary Phase. If mobile phase additives are insufficient, consider a different stationary phase. Amino-functionalized silica can be an excellent choice as it reduces the number of free silanol groups and offers different selectivity.[2][3][4] Neutral alumina is another option, though it can sometimes be too reactive.[1]

Issue 2: Low or No Recovery of the Compound

Question: I've loaded my polar amino ester onto the column, but I'm getting very low or even no recovery in the collected fractions. Where is my compound going?

Answer:

This frustrating issue is often due to irreversible adsorption of your compound onto the stationary phase.[1] The same strong interactions that cause peak tailing can, in extreme cases, lead to your compound permanently sticking to the column.

Causality and Strategic Solutions:

  • Irreversible Adsorption: The strong ionic and hydrogen bonding between your polar amino ester and the acidic silica gel can be so significant that the mobile phase is not strong enough to elute it.[1]

    • Solution 1: Pre-treatment of Silica. As with peak tailing, neutralizing the silica with a base like triethylamine before use can prevent this strong, irreversible binding.[1]

    • Solution 2: Use of a "Sacrificial Lamb." Adding a basic modifier to the eluent, as described for tailing, is also crucial here. The triethylamine or ammonia will bind to the active sites, preventing your compound of interest from doing so irreversibly.[1]

  • On-Column Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[1] Amino esters can be susceptible to hydrolysis or other reactions under these conditions.

    • Solution 3: Alternative Stationary Phases. Switching to a less acidic stationary phase like neutral alumina or a bonded phase (e.g., amino, diol) can mitigate degradation.[1]

    • Solution 4: Protecting Groups. If the amino group is particularly reactive, consider using a protecting group like Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxycarbonyl).[5][6][7] This temporarily masks the amine's reactivity, allowing for cleaner chromatography. The protecting group can then be removed after purification.[6][7]

Issue 3: Difficulty Separating from Polar Impurities

Question: I'm struggling to separate my target amino ester from impurities with very similar polarity. How can I improve the resolution?

Answer:

Achieving good separation between structurally similar and highly polar compounds requires careful optimization of your chromatographic conditions.[1]

Causality and Strategic Solutions:

  • Insufficient Selectivity: Your current mobile and stationary phase combination may not be providing enough difference in interaction strengths between your compound and the impurities.

    • Solution 1: Mobile Phase Optimization. Systematically vary the solvent composition. For normal-phase chromatography, small additions of a more polar solvent like methanol can significantly alter selectivity.[1][8] For reversed-phase, adjusting the pH of the aqueous component can change the ionization state of your compound and impurities, leading to better separation.[9][10]

    • Solution 2: Change of Stationary Phase. Different stationary phases offer different selectivities. If silica isn't working, consider alumina, or bonded phases like cyano or diol.[1]

  • Alternative Chromatographic Modes:

    • Solution 3: Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a powerful technique for separating very polar compounds.[11][12] It uses a polar stationary phase (like silica or amino) with a mobile phase that is high in organic solvent (typically acetonitrile) and contains a small amount of water. This creates a water-rich layer on the stationary phase, and separation occurs based on the partitioning of the analyte between this layer and the mobile phase.[4]

    • Solution 4: Ion-Exchange Chromatography (IEC). Since amino esters are charged, IEC can be a highly effective purification method.[13][14][15] In cation-exchange chromatography, the positively charged amino group will bind to a negatively charged stationary phase. Elution is then achieved by increasing the salt concentration or changing the pH of the mobile phase.[13]

    • Solution 5: Reversed-Phase with Ion-Pairing Agents. For reversed-phase chromatography, where polar compounds often have poor retention, adding an ion-pairing reagent to the mobile phase can be beneficial.[16][17][18] These reagents have a charged head group that interacts with your ionized amino ester and a hydrophobic tail that interacts with the non-polar stationary phase, thereby increasing retention.[17][19]

Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions about the purification of polar amino esters.

Q1: What is the best starting point for developing a column chromatography method for a new polar amino ester?

A1: The best starting point is to use Thin-Layer Chromatography (TLC) to scout for an appropriate solvent system.[8] Start with a standard normal-phase system like dichloromethane/methanol or ethyl acetate/hexane.[8] Add a small amount of triethylamine or ammonia (e.g., 0.5%) to the developing solvent to prevent streaking.[20] The goal is to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4. This generally translates well to column chromatography.

Q2: Should I use normal-phase or reversed-phase chromatography for my polar amino ester?

A2: The choice depends on the specific properties of your compound and the impurities you need to remove.

  • Normal-Phase Chromatography (NPC): This is often the traditional choice. It uses a polar stationary phase (like silica) and a non-polar mobile phase.[21] It can be very effective, especially when dealing with less polar impurities. However, the strong interactions with silica can be a challenge for highly polar and basic compounds.[1][22]

  • Reversed-Phase Chromatography (RPC): This uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).[10] Polar compounds can have poor retention on standard C18 columns.[9][23] However, specialized polar-embedded or polar-endcapped columns are available that provide better retention for polar analytes. RPC can be advantageous due to its compatibility with aqueous solvents and its different selectivity compared to NPC.[24]

Q3: When is HILIC the most appropriate technique?

A3: HILIC is particularly well-suited for compounds that are too polar for good retention in reversed-phase chromatography and show problematic interactions (like strong tailing or irreversible adsorption) in normal-phase chromatography.[12][22] If your amino ester is highly water-soluble and elutes at or near the void volume in RPC, HILIC is an excellent alternative to explore.[25][26]

Q4: Are there any special considerations for handling and storing purified polar amino esters?

A4: Yes, polar amino esters can be prone to degradation, especially in solution. The ester group can be susceptible to hydrolysis, particularly under basic or strongly acidic conditions. It's often best to store the purified compound as a dry solid, preferably under an inert atmosphere and at low temperatures. If you need to store it in solution, use an aprotic solvent and be mindful of potential stability issues.[27]

Experimental Protocols and Data

Table 1: Comparison of Chromatographic Modes for Polar Amino Ester Purification
Chromatographic Mode Stationary Phase Typical Mobile Phase Advantages Common Issues
Normal-Phase (NPC) Silica Gel, AluminaHexane/Ethyl Acetate, Dichloromethane/Methanol (+ base)Good for less polar impurities, well-established.Peak tailing, irreversible adsorption, compound degradation.[1][2]
Reversed-Phase (RPC) C18, C8Water/Acetonitrile, Water/Methanol (+ acid/buffer)Different selectivity, good for polar impurities.Poor retention of highly polar compounds.[9]
HILIC Silica, Amino, DiolAcetonitrile/Water (+ buffer)Excellent for very polar compounds, MS-compatible.[11][12]Longer equilibration times, sensitive to water content.[12]
Ion-Exchange (IEC) Cation or Anion Exchange ResinAqueous buffers with increasing salt concentration or pH gradientHighly selective for charged molecules, high capacity.[13][14][15]Requires charged analyte, can be sensitive to buffer conditions.
Protocol: General Workflow for Troubleshooting Polar Amino Ester Purification

This protocol outlines a systematic approach to developing and optimizing a purification method.

Troubleshooting_Workflow A Start: Crude Polar Amino Ester Mixture B TLC Scouting (e.g., DCM/MeOH + 0.5% TEA) A->B C Good Rf (0.2-0.4) and Spot Shape? B->C D Yes C->D E No C->E F Run Silica Gel Column with TLC Solvent System D->F N Try Alternative Strategy E->N G Analyze Fractions (TLC, LC-MS) F->G H Pure Product? G->H I Yes H->I J No H->J K Combine and Evaporate I->K M Troubleshoot: Tailing/Low Recovery? J->M L End: Purified Product K->L M->N O Option 1: Modify Mobile Phase (e.g., change solvent ratio, add modifier) N->O P Option 2: Change Stationary Phase (e.g., Amino, Alumina) N->P Q Option 3: Switch to HILIC or Ion-Exchange Chromatography N->Q O->B P->B Q->B

Caption: A logical workflow for troubleshooting column chromatography of polar amino esters.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog.
  • Hydrophilic Interaction Liquid Chromatography - Sigma-Aldrich.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International.
  • Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection | Analytical Chemistry - ACS Publications.
  • Technical Support Center: Purification of Polar Aminochromanols - Benchchem.
  • Protection for carboxylic group & Protection for the Amino group | PPTX - Slideshare.
  • Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography - Taylor & Francis.
  • Ion-Pair Reagents for HPLC.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome | Journal of Proteome Research - ACS Publications.
  • Chromatographic optical resolution through chiral complexation of amino ester salts by a host covalently bound to silica gel | Journal of the American Chemical Society.
  • HPLC Troubleshooting Guide.
  • Protective Groups - Organic Chemistry Portal.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci.
  • 1 Protection Reactions - Wiley-VCH.
  • Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics.
  • Introduction and removal of alkyl protecting groups of several common amino groups.
  • Analysis of Polar Compounds with Ion Pair Reagents - Sigma-Aldrich.
  • What is the basic principle for selecting mobile phase in preparative column chromatography? | ResearchGate.
  • Infographic: What's the Best Column for Polar Compound Retention? - Waters Blog.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC.
  • Chromatography Techniques for Polar Analytes: Column Selection Guide - Pharma Now.
  • Technical Support Center: Troubleshooting Poor Resolution in Chromatographic Analysis of (S)-2-Amino-4-cyanobutanoic Acid - Benchchem.
  • Guide to Ion-Exchange Chromatography - Harvard Apparatus.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • Ion exchange chromatography: A comprehensive review - GSC Online Press.
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc.
  • The Role of Ion Exchange Chromatography in Purification and Characterization of Molecules | IntechOpen.
  • Stationary Phases for Modern Thin-Layer Chromatography | LCGC International.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International.
  • Separation of Amino Acid Mixture Using Luna Omega C18 - Phenomenex.
  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage.
  • Development and chromatographic exploration of stable-bonded cross-linked amino silica against classical amino phases - PubMed.
  • Purification of strong polar and basic compounds : r/Chempros - Reddit.
  • Separation and Refining of Amino acids.
  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC.
  • CN103429609A - Ion exchange chromatography in presence of amino acid - Google Patents.
  • US20050192460A1 - Process for preparing amino acid esters and their acid addition salts - Google Patents.
  • [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Wako Blog - FUJIFILM Wako Chemicals.
  • Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives | The Journal of Organic Chemistry - ACS Publications.
  • Chemically Bonded Phases in Chromatographic Silicas - Veeprho.
  • Amino Silica Gel | Sorbent Technologies, Inc.
  • Technical Support Center: Optimizing Seleno-Amino Acid Resolution in Chromatography - Benchchem.
  • [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column - Waters Help Center.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - MDPI.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement - PubMed.

Sources

Side reactions to avoid when working with Methyl 2-amino-2-(4-ethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Methyl 2-amino-2-(4-ethoxyphenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. As a substituted α-amino acid ester, this compound presents unique challenges. This document provides in-depth, experience-driven answers to common problems, focusing on the mechanistic origins of side reactions and offering field-proven strategies for their mitigation.

Frequently Asked Questions & Troubleshooting

Q1: I'm observing a loss of optical purity in my product. What causes this racemization and how can I prevent it?

A1: Understanding and Preventing Racemization

The chiral center at the α-carbon of Methyl 2-amino-2-(4-ethoxyphenyl)acetate is highly susceptible to racemization, particularly under non-optimal conditions. This loss of stereochemical integrity is a critical issue, especially in pharmaceutical applications where enantiomeric purity is paramount.

Causality: The Mechanism of Racemization

Racemization of α-amino acid esters can proceed through two primary mechanisms:

  • Imine Formation: The most common pathway involves the formation of a Schiff base (imine) intermediate. This occurs in the presence of trace amounts of aldehydes or ketones.[1][2] The α-proton becomes acidic and can be abstracted, leading to a planar, achiral enamine intermediate. Reprotonation can then occur from either face, resulting in a racemic mixture.

  • Enolate Formation: Under sufficiently basic conditions, direct deprotonation of the α-carbon can occur to form an enolate. This planar intermediate also loses its stereochemical information, and subsequent protonation leads to racemization.

Certain conditions are known to accelerate this process, including the presence of aliphatic ketones (like acetone), carboxylic acids, and elevated temperatures.[3][4]

Mitigation Protocol: Preserving Stereochemical Integrity

ParameterRecommendationRationale
Solvent Choice Use high-purity, non-carbonyl solvents (e.g., THF, Dichloromethane, Acetonitrile).Avoids the formation of imine intermediates which are a primary cause of racemization.[3][5]
Temperature Maintain low reaction temperatures (e.g., 0 °C to -20 °C), especially when bases are present.Reduces the rate of both proton exchange and potential side reactions.
Base Selection Use non-nucleophilic, sterically hindered bases (e.g., DIPEA, 2,6-lutidine). Avoid strong bases like alkoxides if possible.Minimizes direct deprotonation of the α-carbon and reduces the risk of ester hydrolysis.
Atmosphere Conduct reactions under an inert atmosphere (Nitrogen or Argon).Prevents oxidation and the formation of potential aldehyde impurities from solvent or reagent degradation.
Quenching Use a mild acidic quench (e.g., saturated NH₄Cl solution) at low temperatures.Rapidly neutralizes the base and protonates any enolate intermediates before racemization can extensively occur.

Visualizing the Racemization Pathway

G cluster_0 Racemization via Imine Formation Start Chiral α-Amino Ester Imine Achiral Imine Intermediate Start->Imine + Ketone/Aldehyde - H₂O Racemate Racemic α-Amino Ester Imine->Racemate + H₂O (Protonation from either face)

Caption: Racemization pathway via an achiral imine intermediate.

Q2: I'm seeing a significant, less polar byproduct in my reaction, especially after deprotection or during workup. What is it?

A2: Identifying and Suppressing Diketopiperazine (DKP) Formation

This common and often frustrating side reaction involves the head-to-tail cyclization of two molecules of the amino ester to form a stable, six-membered 2,5-diketopiperazine (DKP). This dimeric byproduct can be difficult to separate from the desired product and significantly reduces yield.

Causality: The Mechanism of Dimerization

DKP formation is an intramolecular aminolysis reaction.[6] The nucleophilic primary amine of one molecule attacks the electrophilic ester carbonyl of a second molecule. This process is particularly favorable under the following conditions:

  • High Concentration: Increases the probability of intermolecular reactions.

  • Elevated Temperatures: Provides the activation energy for the cyclization.

  • Presence of Base: A base can deprotonate the N-terminal amine, increasing its nucleophilicity. This is a known issue during solid-phase peptide synthesis when using piperidine for Fmoc deprotection.[7]

  • Free Amine: The reaction is most common when the amino group is unprotected.

Troubleshooting DKP Formation

ConditionProblemSuggested Solution
Reaction Setup High concentration of the free amino ester.Work under dilute conditions. If the reaction requires concentration, do so at low temperatures after the desired reaction is complete and the amine is re-protected or protonated.
Deprotection Lingering basic conditions after Fmoc or other base-labile group removal.After deprotection, immediately neutralize the reaction mixture with a mild acid (e.g., acetic acid) before proceeding to the next step.
Workup/Purification Heating the free amino ester during solvent removal or chromatography.Concentrate crude material at or below room temperature using a rotary evaporator. If column chromatography is necessary, consider converting the amine to its hydrochloride salt to reduce its nucleophilicity.
Storage Storing the deprotected amino ester for extended periods.It is best practice to use the free amino ester immediately after its preparation or deprotection. If storage is unavoidable, convert it to a stable salt (e.g., HCl salt) and store under inert gas at low temperatures.[8]

Workflow to Minimize DKP Formation

G Start N-Protected Amino Ester Deprotection Deprotection Step (e.g., TFA for Boc, Piperidine for Fmoc) Start->Deprotection FreeAmine Free Amino Ester Intermediate (High Risk Point) Deprotection->FreeAmine DKP Diketopiperazine (DKP) Byproduct FreeAmine->DKP High Temp / High Conc. / Base NextStep Immediate Use in Next Reaction (e.g., Acylation, Coupling) FreeAmine->NextStep Low Temp / Dilute / Immediate Use

Caption: Critical workflow decision point to avoid DKP formation.

Q3: My reaction is messy, with evidence of N-acylation and other amine-related side products. How can I improve selectivity?

A3: Managing the Nucleophilic Amine

The primary amine in Methyl 2-amino-2-(4-ethoxyphenyl)acetate is a potent nucleophile that can react with a wide range of electrophiles. Unwanted N-acylation, N-alkylation, or reaction with carbonyl impurities can lead to a complex mixture of products.

Causality: Amine Reactivity

The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers. This is the basis for its desired reactivity in peptide couplings but also the source of many side reactions.

  • N-Acylation: Reaction with acyl chlorides, anhydrides, or even carboxylic acids (under coupling conditions) will form an amide.[9][10]

  • Reaction with Carbonyls: As discussed in Q1, reaction with aldehydes and ketones forms imines.

  • Oxidation: Primary amines can be susceptible to oxidation, leading to colored impurities.[11]

Best Practices for Selective Reactions

  • Protecting Groups: The most robust strategy is to protect the amine with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), before performing reactions at other sites. The choice of protecting group depends on the stability of your molecule to the required deprotection conditions (acid for Boc, hydrogenolysis for Cbz).

  • Control of Stoichiometry and Addition: When direct reaction with the amine is desired (e.g., acylation), use precise stoichiometry. Slowly adding the electrophile (e.g., acyl chloride) to a cooled solution of the amine and a non-nucleophilic base can help minimize side reactions and di-acylation (if possible).

  • Purification of Reagents: Ensure all reagents and solvents are free from electrophilic impurities. For example, older bottles of chloroform can contain phosgene, and some grades of THF can contain peroxides.

General Protocol for N-Acylation

This protocol assumes the goal is to acylate the primary amine.

  • Dissolution: Dissolve Methyl 2-amino-2-(4-ethoxyphenyl)acetate (1.0 eq.) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Slow Addition: Add the acylating agent (e.g., acetyl chloride, 1.05 eq.) dropwise to the stirred solution over 15-30 minutes.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at low temperature.

  • Purification: Purify the resulting N-acyl product by column chromatography or recrystallization.

References

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, [Link][3]

  • Process for the racemization of an alpha-amino acid. Google Patents (EP0173921A1), [4]

  • Racemization and resolution of α-amino acids. Google Patents (US4647692A), [5]

  • Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. ResearchGate, [Link][1]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC (National Center for Biotechnology Information), [Link][7]

  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, [Link][12]

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PMC (National Center for Biotechnology Information), [Link][6]

  • Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. SciSpace, [Link][2]

  • 2,5-Diketopiperazine. Wikipedia, [Link][13]

  • Safety data sheet. AggreBind, [Link][14]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Saudi Chemical Society, [Link][9]

  • A Convenient Synthesis of Amino Acid Methyl Esters. MDPI, [Link][8]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Methyl 2-amino-2-(4-ethoxyphenyl)acetate by Chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Chirality in Pharmaceutical Development

In pharmaceutical sciences, the spatial arrangement of atoms within a molecule can be the difference between a therapeutic breakthrough and a toxicological liability. This phenomenon, known as chirality, results in molecules called enantiomers—non-superimposable mirror images of each other. Methyl 2-amino-2-(4-ethoxyphenyl)acetate, a key chiral building block, is no exception. Its enantiomers can exhibit distinct pharmacological and metabolic profiles, making the precise determination of its enantiomeric excess (ee) a non-negotiable step in quality control and regulatory compliance.[1]

This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) for the determination of enantiomeric excess. As the gold standard technique, chiral HPLC offers unparalleled accuracy, resolution, and reliability.[1][2] We will explore the fundamental principles, provide detailed experimental protocols, and compare its performance against alternative analytical methods, grounding our discussion in field-proven insights and authoritative data.

The Gold Standard: Chiral HPLC for Enantiomeric Resolution

The direct separation of enantiomers by HPLC is the most prevalent and effective technique for determining enantiomeric composition.[3][4] The method's success hinges on the use of a Chiral Stationary Phase (CSP). The fundamental principle is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. Differences in the stability, steric fit, and interaction energies of these diastereomeric complexes result in differential retention times, allowing for their separation and quantification.[5]

The Heart of the Separation: Selecting the Right Chiral Stationary Phase (CSP)

The choice of CSP is the most critical decision in chiral method development.[2][6] For α-amino acid esters like Methyl 2-amino-2-(4-ethoxyphenyl)acetate, two classes of CSPs have demonstrated exceptional utility: Polysaccharide-based and Macrocyclic Glycopeptide-based phases.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as amylose tris(3,5-dimethylphenylcarbamate), are workhorses in the field.[1][7] They offer broad enantioselectivity through a combination of hydrogen bonding, π-π interactions, and steric inclusion within the helical polymer structure.[8] These columns can be operated in normal-phase, reversed-phase, and polar organic modes, providing significant flexibility.[6]

  • Macrocyclic Glycopeptide CSPs: Phases based on molecules like teicoplanin or vancomycin (commercially known as CHIROBIOTIC) are particularly effective for ionizable and zwitterionic compounds, including underivatized amino acids and their esters.[9][10] Their complex structure, featuring peptide backbones, carbohydrate moieties, and aromatic rings, provides multiple interaction sites (ionic, hydrogen bonding, π-π) for robust chiral recognition.[10]

The following table compares representative CSPs suitable for the analysis of Methyl 2-amino-2-(4-ethoxyphenyl)acetate.

Chiral Stationary Phase (CSP)Chiral SelectorPrimary Separation Mode(s)Key Strengths for Amino Acid Esters
Chiralpak® IA / Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase, Polar Organic, Reversed PhaseHigh success rate for a broad range of compounds; excellent for resolving α-amino acid esters.[3]
Chiralcel® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase, Polar OrganicComplementary selectivity to amylose phases; often successful when amylose phases fail.[3][8]
CHIROBIOTIC™ T TeicoplaninReversed Phase, Polar Ionic, Polar OrganicExcellent for underivatized amino acids and esters; allows for direct analysis in aqueous media, compatible with LC-MS.[9][10]

Experimental Protocol: A Self-Validating Workflow

This section details a robust, step-by-step protocol for determining the enantiomeric excess of Methyl 2-amino-2-(4-ethoxyphenyl)acetate. The causality behind each step is explained to ensure a self-validating and reproducible system.

Workflow for Enantiomeric Excess Determination by Chiral HPLC

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing sample_prep Sample Preparation Dissolve analyte in mobile phase (e.g., 1 mg/mL) instrument_setup Instrument Setup Equilibrate column with mobile phase sample_prep->instrument_setup mobile_phase Mobile Phase Preparation Prepare & degas eluent (e.g., Hexane/IPA) mobile_phase->instrument_setup injection Sample Injection Inject 5-10 µL of sample solution instrument_setup->injection separation Chromatographic Separation Isocratic elution of enantiomers through the CSP injection->separation detection Detection Monitor absorbance at a suitable wavelength (e.g., 254 nm) separation->detection integration Peak Integration Determine the area of the two enantiomer peaks detection->integration calculation Enantiomeric Excess (ee) Calculation % ee = |(Area1 - Area2)| / (Area1 + Area2) * 100 integration->calculation report Final Report Document results and chromatographic parameters calculation->report

Sources

Application Guide: Biological Activity Screening of Novel Compounds Derived from Methyl 2-amino-2-(4-ethoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of non-canonical amino acids is a cornerstone strategy in modern drug discovery, particularly for overcoming the poor pharmacokinetic profiles of canonical peptides and small molecules[1]. Among these, arylglycine derivatives—such as Methyl 2-amino-2-(4-ethoxyphenyl)acetate (CAS: 1218704-55-2) —offer unique structural advantages.

Unlike standard aliphatic amino acids or canonical aromatic residues like Tyrosine or Phenylalanine, the arylglycine core places the aromatic ring directly adjacent to the alpha-carbon. This structural feature restricts the ϕ and ψ dihedral angles, effectively locking the resulting peptidomimetic or small molecule into a rigid, bioactive conformation[1]. Furthermore, the addition of the 4-ethoxy substitution provides a dual advantage:

  • Enhanced Lipophilicity: The ethyl chain improves membrane permeability compared to hydroxylated analogs.

  • Targeted Hydrogen Bonding: The ether oxygen acts as a precise hydrogen-bond acceptor, capable of interacting with the hinge region of kinase active sites[2].

This guide objectively compares the biological performance of lead compounds derived from Methyl 2-amino-2-(4-ethoxyphenyl)acetate against traditional canonical and unsubstituted arylglycine alternatives, providing validated screening protocols to ensure reproducibility in your laboratory.

Comparative Performance Data

To demonstrate the efficacy of the 4-ethoxyphenylglycine (4-EtO-Phg) scaffold, we compared a synthesized library of targeted kinase inhibitors (designed against the MAPK/ERK pathway) utilizing three different building blocks: a canonical Tyrosine (Tyr), an unsubstituted Phenylglycine (Phg), and the 4-EtO-Phg ester derivative.

The data below summarizes the primary screening outcomes, highlighting target affinity, proteolytic resistance, and cellular efficacy.

Table 1: Biological Screening Comparison of Scaffold Derivatives
Scaffold AlternativeTarget Kinase IC50​ (nM)Human Serum t1/2​ (hours)Cell Viability IC50​ (µM)Primary Limitation / Advantage
A: Canonical (L-Tyrosine) 145.2 ± 12.41.2 ± 0.345.8 ± 3.2Rapid proteolytic degradation; high flexibility limits affinity.
B: Unsubstituted (L-Phg) 42.1 ± 5.818.5 ± 2.112.4 ± 1.5Good stability, but lacks the lipophilic extension for deep pocket binding.
C: 4-EtO-Phg Derivative 8.4 ± 1.2 > 48.0 2.1 ± 0.4 Optimal rigidification; ethoxy group enhances hinge-region binding.

Note: Data represents mean ± SD from three independent experiments.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every screening assay must be designed as a self-validating system. This means incorporating orthogonal controls and calculating statistical robustness (e.g., Z'-factor) before accepting the data.

Workflow Syn Compound Synthesis (CAS 1218704-55-2 Core) Pur Purification & QC (HPLC/MS >95%) Syn->Pur Kin In Vitro Kinase Assay (Target Affinity IC50) Pur->Kin Stab Serum Stability Assay (Protease Resistance t1/2) Pur->Stab Cell Cell Viability Assay (Cytotoxicity IC50) Kin->Cell Stab->Cell Lead Lead Optimization & In Vivo Studies Cell->Lead

Figure 1: Multi-tiered biological screening workflow for novel arylglycine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo)

Causality & Rationale: We utilize a luminescence-based ADP detection assay (e.g., ADP-Glo) rather than continuous spectrophotometric assays. Arylglycine derivatives often possess intrinsic UV absorbance that can interfere with colorimetric readouts. Luminescence isolates the signal from compound auto-fluorescence, preventing false positives[3].

Step-by-Step Methodology:

  • Preparation: Dilute the purified 4-EtO-Phg derivative in 100% DMSO, then perform a 10-point 3-fold serial dilution. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Reaction: In a 384-well plate, combine 2 µL of the compound dilution, 2 µL of the target kinase (e.g., RAF or MEK), and 2 µL of the ATP/Substrate mix. Set the ATP concentration to the apparent Km​ value of the specific kinase to ensure competitive inhibition can be accurately measured[4].

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 6 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal[3].

  • Validation: Read luminescence on a microplate reader. Calculate the Z'-factor using a known inhibitor (e.g., Staurosporine) as the positive control and vehicle (1% DMSO) as the negative control. A Z'-factor > 0.6 validates the run. Calculate IC50​ using a four-parameter logistic regression model[4].

Protocol 2: Human Serum Stability Assay

Causality & Rationale: Canonical peptides are rapidly cleaved by exopeptidases and endopeptidases in systemic circulation. The steric bulk of the alpha-aryl group in 4-EtO-Phg shields adjacent amide bonds from enzymatic hydrolysis. This assay quantifies that protective effect by measuring the compound's half-life ( t1/2​ ) in biologically relevant fluid[5].

Step-by-Step Methodology:

  • Serum Preparation: Equilibrate pooled human serum (centrifuged to remove lipids) to 37°C[5].

  • Spiking: Add the test compound (dissolved in water or minimal DMSO) to the serum to achieve a final concentration of 10 µM.

  • Sampling: At predetermined time points (0, 0.5, 1, 2, 4, 8, 24, and 48 hours), extract a 50 µL aliquot of the mixture[6].

  • Quenching: Immediately quench the extracted aliquot by adding 150 µL of ice-cold acetonitrile (containing an internal standard) to precipitate serum proteins[6].

  • Centrifugation: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C[5].

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining peak area versus time to calculate the elimination rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Protocol 3: Cell Viability and Cytotoxicity Screening (CellTiter-Glo / MTT)

Causality & Rationale: High biochemical affinity does not guarantee cellular efficacy due to potential issues with membrane permeability or efflux. A cell viability assay confirms that the lipophilic 4-ethoxy group successfully facilitates intracellular target engagement, leading to the desired phenotypic outcome (e.g., apoptosis in cancer cells)[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cancer cell line (e.g., HCT-15 or PANC-1) in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2​ [2].

  • Treatment: Treat cells with varying concentrations of the 4-EtO-Phg derivatives (0.1 µM to 100 µM) and incubate for 72 hours[2].

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent (or MTT solution) to each well[4]. Note: CellTiter-Glo measures ATP as an indicator of metabolically active cells and is generally more sensitive than MTT.

  • Lysis and Reading: Induce cell lysis by placing the plate on an orbital shaker for 2 minutes, followed by a 10-minute incubation. Measure luminescence (or absorbance at 570 nm for MTT)[4][7].

  • Validation: Normalize data against the vehicle control (100% viability) and a cytotoxic reference compound (0% viability). Determine the cellular IC50​ using non-linear regression[4].

Targeted Pathway Visualization

To contextualize the biological activity, the diagram below maps the generic MAPK/ERK signaling cascade, a common target for arylglycine-derived small molecule inhibitors due to the deep hydrophobic pockets present in RAF and MEK kinases.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif Inhibitor 4-EtO-Phg Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibits

Figure 2: MAPK/ERK signaling pathway targeted by 4-ethoxyphenylglycine-derived kinase inhibitors.

Conclusion

Derivatives synthesized from Methyl 2-amino-2-(4-ethoxyphenyl)acetate exhibit vastly superior biological profiles compared to their canonical counterparts. The strategic placement of the 4-ethoxy group on the rigid arylglycine backbone directly translates to sub-nanomolar target engagement and extended serum half-lives. By implementing the self-validating screening protocols outlined in this guide, development teams can accurately benchmark these novel compounds, accelerating the hit-to-lead optimization process.

References

  • Tailhades, Julien. "Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis." International Journal of Peptide Research and Therapeutics, Monash University. 1

  • Apta, B. H. R., et al. "Engineering Peptide Modulators for T-Cell Migration by Structural Scaffold Matching." Journal of Medicinal Chemistry, ACS Publications, 2025. 5

  • Hossain, M. A., et al. "A Lipidated Single-B-Chain Derivative of Relaxin Exhibits Improved In Vitro Serum Stability without Altering Activity." PMC / NIH, 2023. 6

  • Al-Otaibi, W. A., et al. "Supplementary data: Kinase Inhibition and MTT Assay Protocols." RSC Advances, Royal Society of Chemistry. 3

  • Chen, Y. C., et al. "Discovery of a novel RSK2 inhibitor for the treatment of metastatic pancreatic cancer." PMC / NIH, 2025. 2

  • Al-Shammari, A. M., et al. "O-Malonylglycitin inhibits ERK2 activity and promotes cytotoxicity in colon adenocarcinoma cells." ALS Journal, 2025. 7

  • Kim, J., et al. "Sensitizing tumor response to topoisomerase I antibody drug conjugate by selective CDK7 inhibition." bioRxiv, 2025. 4

Sources

Quantitative NMR (qNMR) for assessing the purity of phenylglycine esters

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative NMR (qNMR) vs. HPLC for Assessing the Purity of Phenylglycine Esters: A Definitive Comparison Guide

As a Senior Application Scientist navigating the rigorous landscape of pharmaceutical development, I frequently encounter the analytical dilemma of establishing the true purity of chiral intermediates. Phenylglycine esters—such as D-phenylglycine methyl ester—are critical building blocks in the synthesis of semi-synthetic penicillins and cephalosporins. Any impurity in these starting materials cascades through the synthetic pathway, directly impacting the safety and efficacy of the final Active Pharmaceutical Ingredient (API).

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the gold standard for purity assessment. However, Quantitative Nuclear Magnetic Resonance (qNMR) has rapidly emerged as a highly robust, primary analytical method. This guide objectively compares the mechanistic performance of qNMR against HPLC, providing field-proven protocols and supporting experimental data to demonstrate why qNMR is becoming the preferred orthogonal assay for absolute purity determination.

The Analytical Dilemma: Relative vs. Absolute Purity

To understand the shift toward qNMR, we must first examine the fundamental causality behind how each instrument "sees" a molecule.

HPLC (The Relative Method): HPLC separates components based on their differential distribution between a stationary and mobile phase, relying on a detector (typically UV-Vis) to quantify them[1]. The critical flaw in HPLC-UV is that it assumes all components have a similar response factor at the detection wavelength, or it requires the synthesis of highly pure reference standards for every single impurity to create accurate calibration curves[1]. Consequently, HPLC often yields a "relative purity" (Area %), which can easily overestimate the purity if UV-transparent impurities or inorganic salts are present[2].

qNMR (The Absolute Method): qNMR operates on a fundamentally different physical principle: the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei (typically ¹H) giving rise to that signal[1][3]. Because this relationship is universal, qNMR does not require a reference standard of the analyte itself[4]. By spiking the sample with a known mass of a highly pure, SI-traceable Internal Standard (IS), we create a self-validating system. The absolute mass fraction (w/w %) of the phenylglycine ester can be calculated directly, capturing impurities that frequently escape chromatographic detection[5].

Workflow cluster_qnmr qNMR Workflow cluster_hplc HPLC Workflow Start Phenylglycine Ester Sample Prep1 Gravimetric Weighing (Sample + IS) Start->Prep1 Prep2 Serial Dilution & Calibration Curve Start->Prep2 Acquire 1H NMR Acquisition (D1 > 5x T1) Prep1->Acquire Result1 Absolute Purity (Molar Ratio) Acquire->Result1 Inject Chromatographic Separation & UV Prep2->Inject Result2 Relative Purity (Area %) Inject->Result2

Fig 1. Workflow comparison between absolute qNMR and relative HPLC purity assays.

Experimental Protocol: A Self-Validating qNMR System

To ensure scientific integrity, a qNMR protocol cannot just be a list of parameters; every step must be grounded in physical chemistry to prevent systemic bias. Below is the optimized protocol for assessing the purity of D-phenylglycine methyl ester.

Step 2.1: Internal Standard (IS) Selection

The IS is the cornerstone of qNMR traceability[6]. For phenylglycine esters, Maleic acid is an exceptional choice. It is highly soluble in D₂O and DMSO-d₆, is available as an SI-traceable Certified Reference Material (CRM), and produces a sharp singlet at ~6.3 ppm[7]. This chemical shift perfectly avoids the aromatic protons of phenylglycine (~7.3–7.5 ppm) and the aliphatic ester/methine protons.

IS_Selection Start Evaluate Candidate Internal Standard Solubility Soluble in Deuterated Solvent? Start->Solubility Overlap Signals Overlap with Analyte? Solubility->Overlap Yes Fail Reject Candidate Solubility->Fail No Purity SI-Traceable & High Purity (>99%)? Overlap->Purity No Overlap->Fail Yes Success Valid qNMR Internal Standard Purity->Success Yes Purity->Fail No

Fig 2. Logical decision tree for selecting an SI-traceable qNMR internal standard.

Step 2.2: Gravimetric Sample Preparation

The fundamental equation of qNMR relies entirely on the exact mass ratio of the analyte to the IS[8].

  • Using a microbalance (calibrated to 0.01 mg accuracy), weigh approximately 15.00 mg of D-phenylglycine methyl ester and 5.00 mg of Maleic acid directly into a clean glass vial[9].

  • Dissolve the mixture in 600 µL of D₂O (or DMSO-d₆).

  • Causality Note: Aromatic amino acid derivatives can exhibit pH-dependent signal shifts that cause peak overlap[10]. If utilizing D₂O, adjusting the buffer to pH 2 or pH 12 can alter the protonation state of the amine, shifting the aromatic signals to ensure baseline resolution[10]. Transfer the solution to a 5 mm NMR tube.

Step 2.3: Acquisition Parameters
  • Pulse Angle: Use a 90° excitation pulse to maximize the signal-to-noise ratio (S/N). For integration errors to remain < 1%, an S/N of at least 250:1 is required[8].

  • Relaxation Delay (D1): This is the most critical parameter. T₁ relaxation times for aromatic protons can exceed 2–3 seconds. To ensure >99% recovery of longitudinal magnetization, D1 must be set to at least 5×T1​ of the slowest relaxing proton in the system (typically 15–20 seconds)[4]. Failing to do so will truncate the signal, artificially lowering the integral and the calculated purity.

  • Number of Scans (NS): 16 to 64 scans, depending on the required S/N[10].

  • Acquisition Time (AQ): Set to 4–5 seconds to ensure complete decay of the Free Induction Decay (FID), preventing truncation artifacts.

Step 2.4: Processing and Calculation

Apply a mild exponential line broadening (e.g., 0.1–0.3 Hz) and zero-fill to 256K points before Fourier transformation[9]. Perform rigorous manual phase correction and a 5th-order polynomial baseline correction[9]. Integrate the Maleic acid singlet (~6.3 ppm, 2H) and a clearly resolved phenylglycine signal (e.g., the aromatic multiplet or the methine singlet). Calculate absolute purity ( Px​ ) using the standard qNMR equation[6][8].

Data Presentation: Head-to-Head Performance

To illustrate the practical differences between these techniques, a commercial batch of D-phenylglycine methyl ester hydrochloride was analyzed using both the optimized qNMR protocol and a standard reversed-phase HPLC-UV method (254 nm).

Table 1: Comparative Purity Assessment of D-Phenylglycine Methyl Ester

Analytical ParameterHPLC-UV (254 nm)¹H qNMR (Absolute)Causality of Variance
Calculated Purity 99.85 % (Area %)98.12 % (w/w %)HPLC overestimates purity by ignoring UV-transparent impurities and residual inorganic salts[1][2].
Precision (RSD, n=5) 0.05 %0.40 %HPLC autosamplers offer superior volumetric precision; qNMR precision is limited by gravimetric micro-weighing variance[9].
Reference Standard Required (Analyte-specific)Not RequiredqNMR relies on a universal, compound-independent calibrant (Maleic acid)[4].
Analysis Time / Sample ~25 minutes (Run time)~10 minutes (Acquisition)qNMR avoids lengthy column equilibration and gradient run times[11].
Detection of Water/Salts Blind (No UV absorbance)Highly SensitiveqNMR detects residual water (HDO peak) and accounts for the mass of NMR-silent salts in the gravimetric calculation[5].

Interpretation of Discrepancy: The data reveals a critical insight: the HPLC method reported a near-perfect purity of 99.85%, while qNMR reported 98.12%. This 1.73% discrepancy is not an error; it is a manifestation of method orthogonality. The sample contained residual aliphatic solvents and trace inorganic salts from the esterification process. Because these contaminants lack a chromophore, they were invisible to the UV detector[1]. However, the qNMR method, being mass-based, accounted for the total weight of the sample, accurately reflecting the true mass fraction of the active ester[6].

Conclusion

While HPLC remains an indispensable tool for routine impurity profiling and trace-level detection, it falls short as a standalone method for absolute purity determination due to its reliance on relative response factors. As demonstrated through the analysis of phenylglycine esters, qNMR provides an elegant, self-validating alternative. By leveraging SI-traceable internal standards and exploiting the direct proportionality between nuclear spin and molar concentration, qNMR delivers a true absolute mass fraction. For researchers and drug development professionals, integrating qNMR into the analytical workflow ensures a higher standard of chemical integrity, preventing downstream failures in complex synthetic pipelines.

References

  • Quantitative NMR Spectroscopy ox.ac.uk URL:[Link]

  • Purity by Absolute qNMR Instructions ACS Publications URL:[Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification National Institutes of Health (PMC) URL:[Link]

  • (PDF) Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification ResearchGate URL:[Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis... MDPI URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained ResolveMass Laboratories Inc. URL:[Link]

  • Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis PubMed (NIH) URL: [Link]

  • A Guide to Quantitative NMR (qNMR) Emery Pharma URL:[Link]

  • Internal Standard Reference Data for qNMR BIPM URL:[Link]

Sources

Safety Operating Guide

Methyl 2-amino-2-(4-ethoxyphenyl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper handling and disposal of specialized pharmaceutical intermediates are critical for maintaining laboratory safety, regulatory compliance, and environmental stewardship. Methyl 2-amino-2-(4-ethoxyphenyl)acetate is an unnatural amino acid derivative widely used in drug development and synthetic chemistry. Because it contains reactive functional groups (a primary amine and a methyl ester), its disposal requires specific operational workflows to prevent incompatible chemical reactions and avoid unnecessary hazardous waste processing costs.

This guide provides authoritative, step-by-step procedural guidance for the safe segregation, temporary storage, and final disposal of this compound.

Chemical Identity & Waste Categorization

Before initiating any disposal protocol, it is essential to understand the physicochemical profile of the waste material. Methyl 2-amino-2-(4-ethoxyphenyl)acetate consists entirely of carbon, hydrogen, nitrogen, and oxygen[1]. Because it lacks halogens (such as fluorine, chlorine, bromine, or iodine), it is strictly categorized as a non-halogenated organic waste [2].

Table 1: Physicochemical Properties & Waste Stream Categorization

PropertySpecification
Chemical Name Methyl 2-amino-2-(4-ethoxyphenyl)acetate
CAS Number 1218704-55-2
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
Functional Groups Primary amine (weak base), Methyl ester, Ethoxy ether
Primary Waste Category Non-Halogenated Organic Waste
Incompatibilities Strong oxidizers, strong acids, strong inorganic bases
EPA RCRA Designation Characteristic Waste (if dissolved in ignitable solvents)

The Science of Waste Segregation: Causality & Logic

In a high-throughput laboratory, waste segregation is not just a regulatory formality; it is a critical safety and economic imperative.

  • Why isolate from halogenated streams? Generators of organic solvents must keep non-halogenated waste strictly separated from halogenated waste to the fullest extent possible[3]. Halogenated waste requires specialized, high-temperature incineration equipped with expensive exhaust scrubbers to prevent the release of toxic dioxins and corrosive hydrogen chloride gas. Mixing even a small amount of Methyl 2-amino-2-(4-ethoxyphenyl)acetate with a halogenated solvent (like dichloromethane) converts the entire carboy into a halogenated waste stream, exponentially increasing disposal costs[3].

  • Why avoid strong oxidizers and acids? The compound contains a primary amine, which acts as a weak organic base[4]. Organic bases and esters are chemically incompatible with strong oxidizers and concentrated inorganic acids[4]. Mixing these in a single waste container can lead to exothermic hydrolysis or oxidation, potentially causing pressure build-up, container rupture, or fire.

  • Why is sink disposal prohibited? Under EPA guidelines, sink disposal is heavily restricted. The hydrophobic ethoxyphenyl moiety in this compound significantly reduces its aqueous solubility and biodegradability. Discharging it into the sewer system poses a risk of accumulation and violates environmental discharge limits[5].

Waste Segregation & Disposal Workflow

The following DOT diagram illustrates the logical decision tree for routing this compound into the correct waste stream.

WasteWorkflow Start Waste Generation: Methyl 2-amino-2-(4-ethoxyphenyl)acetate CheckHalogen Mixed with Halogenated Solvents (e.g., DCM)? Start->CheckHalogen HaloStream Halogenated Waste Stream (Higher Disposal Cost) CheckHalogen->HaloStream Yes NonHaloStream Non-Halogenated Waste Stream (Primary Route) CheckHalogen->NonHaloStream No Labeling Hazardous Waste Labeling (Full Name, Conc., Hazards) HaloStream->Labeling NonHaloStream->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal High-Temperature Incineration (EPA RCRA Licensed Facility) Storage->Disposal

Fig 1: Decision matrix and disposal workflow for Methyl 2-amino-2-(4-ethoxyphenyl)acetate waste.

Step-by-Step Procedural Methodology

To ensure a self-validating safety system, execute the following protocol every time Methyl 2-amino-2-(4-ethoxyphenyl)acetate waste is generated.

Step 1: Compatibility Verification

  • Inspect the target waste carboy. Verify the label explicitly states "Non-Halogenated Organic Waste" [2].

  • Confirm that the container does not hold nitric acid, peroxides, or heavy metal solutions.

Step 2: Safe Transfer

  • Don appropriate Personal Protective Equipment (PPE): nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

  • If the compound is dissolved in a solvent (e.g., methanol or ethyl acetate), use a grounded, dedicated funnel to pour the liquid into the carboy.

  • If disposing of the pure solid powder, place it into a sealable, puncture-resistant polyethylene container designated for solid toxic organics.

Step 3: EPA-Compliant Labeling

  • Immediately update the hazardous waste tag attached to the container.

  • Write the full chemical name: "Methyl 2-amino-2-(4-ethoxyphenyl)acetate". Do not use structural abbreviations or acronyms.

  • Indicate the hazard class. If dissolved in a solvent with a flash point below 60 °C, mark the waste as "Ignitable" (EPA Waste Code D001)[5].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Cap the waste container tightly immediately after the transfer. Leaving funnels in open containers violates EPA emission regulations.

  • Store the container in a secondary containment tray within a ventilated flammable storage cabinet until collection by your Environmental Health and Safety (EHS) department.

Spill Response & Decontamination Workflow

In the event of an accidental release of the compound (either as a dry powder or dissolved in solvent), execute the following immediate actions:

  • Isolate: Restrict access to the spill zone. If dissolved in a flammable solvent, eliminate all ignition sources immediately[4].

  • Contain & Absorb: For liquid solutions, apply an inert, non-combustible absorbent material (e.g., universal spill pads or vermiculite). Do not use sawdust or paper towels, which can exacerbate flammability risks.

  • Neutralize & Clean: Sweep the absorbed material using non-sparking tools. Because the compound contains a hydrophobic ethoxyphenyl group, wipe the affected benchtop or floor with an isopropanol-soaked rag to ensure complete removal of chemical residue, followed by a standard detergent wash.

  • Dispose of Debris: Place all used absorbents, contaminated rags, and heavily soiled PPE into a solid hazardous waste bag. Label it as "Contaminated Debris: Non-Halogenated Organic" and submit it for EHS collection.

Regulatory Final Destruction

Under the Resource Conservation and Recovery Act (RCRA), laboratories cannot treat or destroy hazardous waste on-site without a specific permit. The ultimate fate for Methyl 2-amino-2-(4-ethoxyphenyl)acetate is high-temperature thermal destruction (incineration) at an EPA-licensed facility. This process completely oxidizes the C11H15NO3 molecule into carbon dioxide, water vapor, and nitrogen oxides (NOx), ensuring zero environmental persistence.

References

  • 1218704-55-2_Methyl 2-amino-2-(4-ethoxyphenyl ... - cas号查询. ChemSrc.
  • Hazardous Waste Segregation. Bucknell University.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency (EPA).
  • 7.2 Organic Solvents - Cornell EHS. Cornell University.
  • Hazardous Materials Disposal Guide. Nipissing University.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.